Technical Documentation Center

3-Chloro-6-methylpyridazin-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Chloro-6-methylpyridazin-4-amine
  • CAS: 28682-86-2

Core Science & Biosynthesis

Foundational

Unraveling the Therapeutic Potential of 3-Chloro-6-methylpyridazin-4-amine: A Mechanistic Investigation

An In-depth Technical Guide for Researchers and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Preamble: Charting Unexplored Territory The pyridazine nucleus is a cornerstone in medicina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Preamble: Charting Unexplored Territory

The pyridazine nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of pharmacologically active agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, engaging with a wide array of molecular targets to exert effects ranging from anti-inflammatory and anticancer to cardiovascular and neuroactive.[3][4] This guide focuses on the specific, yet largely uncharacterized molecule, 3-Chloro-6-methylpyridazin-4-amine .

As of the date of this publication, a comprehensive body of literature detailing the specific mechanism of action for 3-Chloro-6-methylpyridazin-4-amine is not available. This document, therefore, serves a dual purpose: first, to provide a robust, evidence-based framework of its potential mechanisms of action by drawing parallels with structurally related and well-studied pyridazine analogs; and second, to offer a detailed roadmap of experimental protocols for researchers to systematically investigate and validate its true biological function. This guide is structured to empower researchers to move from hypothesis to validated discovery.

Section 1: The Pyridazine Scaffold - A Foundation of Diverse Bioactivity

The core structure of 3-Chloro-6-methylpyridazin-4-amine belongs to the pyridazine family, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4] The specific substitutions on this ring—a chloro group at position 3, a methyl group at position 6, and an amine group at position 4—are critical determinants of its physicochemical properties and, consequently, its interaction with biological targets. The presence of a chlorine atom, in particular, suggests that this compound may serve as a versatile synthetic intermediate, allowing for further molecular elaboration through reactions like nucleophilic substitution or cross-coupling.[5]

Based on extensive research into analogous compounds, we can hypothesize several promising avenues for the mechanism of action of 3-Chloro-6-methylpyridazin-4-amine. The most prominent of these fall into the domains of anti-inflammatory and anticancer activities.

Section 2: Hypothetical Mechanism of Action 1 - Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases, and pyridazine derivatives have shown significant promise in modulating its core pathways.[3][6] The potential anti-inflammatory mechanisms of 3-Chloro-6-methylpyridazin-4-amine could involve the inhibition of key enzymes or the disruption of pro-inflammatory signaling cascades.

Potential Target: Cyclooxygenase (COX) Enzymes

A significant number of pyridazinone derivatives have been identified as inhibitors of COX-2, a key enzyme in the production of prostaglandins which are potent inflammatory mediators.[6]

Potential Target: Nuclear Factor-κB (NF-κB) Signaling

The NF-κB transcription factor is a master regulator of the inflammatory response. Some pyridazinone compounds have been shown to inhibit its activation induced by lipopolysaccharide (LPS), a component of bacterial cell walls.[6] This suggests a potential mechanism where 3-Chloro-6-methylpyridazin-4-amine could interfere with upstream signaling components of the NF-κB pathway.

Potential Target: Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK pathway is another critical signaling cascade in the inflammatory response. Notably, 3-Chloro-6-methylpyridazine has been utilized as a synthetic precursor for p38 MAPK inhibitors.[5] This raises the possibility that 3-Chloro-6-methylpyridazin-4-amine itself could possess inhibitory activity against this kinase.

Hypothesized Anti-Inflammatory Signaling Pathway

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 IkB IκBα IKK->IkB phosphorylates (inhibition) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Compound 3-Chloro-6-methyl- pyridazin-4-amine Compound->IKK Potential Inhibition Compound->p38 Potential Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes LPS LPS LPS->TLR4

Caption: Potential inhibitory points of 3-Chloro-6-methylpyridazin-4-amine in inflammatory signaling.

Section 3: Hypothetical Mechanism of Action 2 - Anticancer Activity

The pyridazine scaffold is also a recurring motif in the design of anticancer agents.[1][7] Their mechanisms often involve the targeting of pathways critical for cancer cell proliferation and survival.

Potential Target: Poly(ADP-ribose) Polymerase-1 (PARP-1)

PARP-1 is a key enzyme in DNA repair, and its inhibition is a clinically validated strategy for treating certain cancers, particularly those with deficiencies in other DNA repair pathways like BRCA mutations.[7] Several pyridazine-based compounds have been investigated as PARP-1 inhibitors.[7]

Potential Target: Induction of Apoptosis

Many effective anticancer drugs exert their effects by inducing programmed cell death, or apoptosis. Purine nucleoside analogs, which can share structural similarities with pyridazine derivatives, are known to induce apoptosis and inhibit DNA synthesis in cancer cells.[8] It is plausible that 3-Chloro-6-methylpyridazin-4-amine could trigger intrinsic or extrinsic apoptotic pathways.

Section 4: A Practical Guide to Mechanistic Elucidation

To move from hypothesis to evidence, a systematic experimental approach is required. The following protocols provide a framework for characterizing the mechanism of action of 3-Chloro-6-methylpyridazin-4-amine.

Experimental Workflow: From Initial Screening to Target Validation

Experimental_Workflow A Start: 3-Chloro-6-methyl- pyridazin-4-amine B Phenotypic Screening (e.g., Cell Viability Assay) A->B C Target-Based Screening (e.g., Kinase Panel, PARP Assay) A->C D Active? B->D C->D E Hit Confirmation & Dose-Response (IC50/EC50 Determination) D->E Yes K Inactive or Not of Interest D->K No F Mechanism of Action Studies E->F G Cellular Thermal Shift Assay (CETSA) for Target Engagement F->G H Western Blot for Pathway Analysis (e.g., p-p38, NF-κB) F->H I Apoptosis Assays (Annexin V/PI, Caspase Activity) F->I J Lead Optimization G->J H->J I->J

Caption: A logical workflow for investigating the mechanism of action of a novel compound.

Protocol: NF-κB Activation Assay

This protocol describes a method to determine if 3-Chloro-6-methylpyridazin-4-amine can inhibit LPS-induced NF-κB activation in a monocytic cell line.

Cell Line: THP-1-Blue™ NF-κB reporter cells (InvivoGen). These cells are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Methodology:

  • Cell Culture: Culture THP-1-Blue™ cells according to the manufacturer's instructions.

  • Plating: Plate cells at a density of 1 x 10^5 cells/well in a 96-well plate and incubate for 3 hours.

  • Compound Treatment: Add varying concentrations of 3-Chloro-6-methylpyridazin-4-amine (e.g., 0.1 to 100 µM) to the wells. Include a vehicle control (e.g., DMSO).

  • Stimulation: After 1 hour of pre-treatment with the compound, stimulate the cells with LPS (100 ng/mL). Include an unstimulated control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Transfer 20 µL of supernatant from each well to a new 96-well plate.

    • Add 180 µL of QUANTI-Blue™ solution.

    • Incubate at 37°C for 1-3 hours.

    • Measure the absorbance at 620-655 nm using a spectrophotometer.

  • Data Analysis: Normalize the results to the vehicle-treated, LPS-stimulated control. Calculate the IC50 value for the inhibition of NF-κB activation.

Protocol: PARP-1 Inhibition Assay

This protocol outlines a method for assessing the direct inhibitory effect of the compound on PARP-1 activity.

Assay Type: HT Universal Colorimetric PARP Assay Kit (Trevigen) or similar.

Methodology:

  • Reagent Preparation: Prepare all kit reagents according to the manufacturer's protocol.

  • Compound Preparation: Prepare a serial dilution of 3-Chloro-6-methylpyridazin-4-amine (e.g., 1 nM to 10 µM). Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle control.

  • Assay Procedure:

    • Add histone-coated strip wells to the plate frame.

    • Add varying concentrations of the test compound or controls to the wells.

    • Add PARP-HSA enzyme cocktail to each well.

    • Add biotinylated NAD+ to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

    • Wash the wells multiple times with the provided wash buffer.

    • Add streptavidin-HRP conjugate and incubate for 60 minutes.

    • Wash the wells again.

    • Add TACS-Sapphire™ colorimetric substrate.

    • Read the absorbance at 450 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Section 5: Summary and Future Directions

While the specific mechanism of action for 3-Chloro-6-methylpyridazin-4-amine remains to be elucidated, its structural features firmly place it within a class of compounds with profound and diverse biological activities. The pyridazine core is a proven pharmacophore for targeting key regulators of inflammation and cancer.[1][2] The hypotheses presented in this guide—centered on the inhibition of inflammatory kinases like p38 MAPK, disruption of the NF-κB signaling pathway, and inhibition of the DNA repair enzyme PARP-1—provide a rational starting point for investigation.

The provided experimental workflows and protocols offer a clear and actionable path for researchers to systematically dissect the molecular pharmacology of this compound. Successful elucidation of its mechanism will not only contribute to the broader understanding of pyridazine pharmacology but could also pave the way for the development of a novel therapeutic agent.

References

  • Title: Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Source: Bentham Science Publishers.
  • Title: 3-Chloro-6-methylpyridazine-4-carboxylic acid - Chem-Impex. Source: Chem-Impex.
  • Title: 3-Chloro-6-methylpyridazine CAS#: 1121-79-5 - ChemicalBook. Source: ChemicalBook.
  • Title: Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed. Source: PubMed.
  • Title: Pharmacological activities of pyridazines and pyridazinone Derivatives - SAR Publication. Source: SAR Publication.
  • Title: A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS - IJCRT.org. Source: IJCRT.org.
  • Title: Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC. Source: PMC.
  • Title: 6-Chloro-3-methoxypyridazin-4-amine CAS number and molecular weight. - Benchchem. Source: Benchchem.
  • Title: 3-Chloro-6-methylpyridazine 97 1121-79-5 - Sigma-Aldrich. Source: Sigma-Aldrich.
  • Title: Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC. Source: PMC.
  • Title: 7-6-bis-4-methoxybenzyl-amino-3-chloro-4-methylpyridin-2-yl-2-chloro-5-8-difluoro-6-trifluoromethyl-quinazolin-4-3h-one - MedchemExpress.com. Source: MedchemExpress.com.

Sources

Exploratory

An In-depth Technical Guide to 3-Chloro-6-methylpyridazin-4-amine and Its Isomer 6-Chloro-4-methylpyridazin-3-amine

A Note to the Reader: This technical guide was initially aimed at providing a comprehensive overview of the physical and chemical properties of 3-Chloro-6-methylpyridazin-4-amine. However, a thorough search of scientific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader: This technical guide was initially aimed at providing a comprehensive overview of the physical and chemical properties of 3-Chloro-6-methylpyridazin-4-amine. However, a thorough search of scientific literature and chemical databases has revealed a significant lack of available data for this specific isomer.

In the spirit of providing valuable and actionable information for researchers, scientists, and drug development professionals, this guide has been adapted to focus on a closely related and well-documented isomer: 6-Chloro-4-methylpyridazin-3-amine (CAS No. 64068-00-4) . The structural difference lies in the position of the amine group on the pyridazine ring. While the core pyridazine structure with chloro and methyl substituents is similar, this positional difference will influence the compound's physical, chemical, and biological properties.

This guide will now proceed to detail the properties and applications of 6-Chloro-4-methylpyridazin-3-amine, offering insights that may serve as a valuable reference point for research involving substituted chloromethylpyridazines.

Introduction to 6-Chloro-4-methylpyridazin-3-amine

6-Chloro-4-methylpyridazin-3-amine is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules.[1] Its structure, featuring a pyridazine ring substituted with a chloro group, a methyl group, and an amine group, provides a versatile scaffold for the development of novel compounds in the pharmaceutical and agrochemical industries. The unique arrangement of a nucleophilic amino group and a reactive chloro substituent on the methyl-substituted pyridazine core makes it a valuable building block for creating complex molecules.[1]

Molecular Structure

The chemical structure of 6-Chloro-4-methylpyridazin-3-amine is depicted below.

Caption: General synthesis route for 6-Chloro-4-methylpyridazin-3-amine.

Experimental Protocol:

A general procedure for the synthesis is as follows:

  • A solution of 3,6-dichloro-4-methylpyridazine (200 mg) is prepared in ethanol (3 mL). [1]2. Liquid ammonia (3 mL) is added to the solution in a sealed tube. [1]3. The reaction mixture is heated at 120 °C for 12 hours. [1]4. After cooling to room temperature, the ethanol and excess ammonia are removed by evaporation. [1]5. The resulting residue, a mixture of 3-amino-5-methyl-6-chloropyridazine and 3-amino-4-methyl-6-chloropyridazine, is then purified, typically by fast chromatography. [1]

Chemical Reactivity

6-Chloro-4-methylpyridazin-3-amine is a weak base and can react with acids to form the corresponding salts. [2]The presence of the chloro and amino groups makes it a versatile intermediate for further chemical modifications, particularly in nucleophilic substitution and cross-coupling reactions.

Applications in Research and Development

6-Chloro-4-methylpyridazin-3-amine is a significant building block in the synthesis of pharmaceuticals. Notably, it is a key intermediate in the preparation of Risdiplam, a medication used for the treatment of spinal muscular atrophy (SMA). [1]Its application extends to being a reagent in various organic synthesis transformations. [1]The broader class of pyridazine derivatives has shown a wide range of biological activities, and as such, this compound is of great interest to medicinal chemists.

Safety and Handling

Hazard Identification

Based on data for closely related compounds, 6-Chloro-4-methylpyridazin-3-amine should be handled with care. The primary hazards associated with similar compounds include:

  • Harmful if swallowed. [3]* Harmful in contact with skin. [3]* Causes skin irritation. [3]* Causes serious eye irritation. [3]* Harmful if inhaled. [3]* May cause respiratory irritation. [3]

Recommended Safety Precautions

When handling 6-Chloro-4-methylpyridazin-3-amine, the following personal protective equipment (PPE) and handling guidelines are recommended:

  • Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.

  • Eye Protection: Wear chemical safety goggles or a face shield. [4]* Hand Protection: Wear suitable chemical-resistant gloves. [4]* Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. [4]* In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. [4]* If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [4]* If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [4]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area. It is recommended to store under an inert gas (nitrogen or argon) at 2–8 °C. [2]

Conclusion

References

  • ChemBK. (2024, April 9). 3-PyridazinaMine, 6-chloro-4-Methyl-.
  • PubChem. (n.d.). 6-Chloro-4-methylpyridazin-3-amine.
  • ChemicalBook. (n.d.). 6-Chloro-4-methylpyridazin-3-amine | 64068-00-4.
  • ECHEMI. (n.d.). 3-Chloro-6-(trifluoromethyl)pyridazine SDS, 258506-68-2 Safety Data Sheets.
  • Fisher Scientific. (2010, April 10). SAFETY DATA SHEET.
  • Linholter, S., et al. (1961). Acta Chem. Scand. 15:1660-1666.
  • NextSDS. (n.d.). 3-chloro-6-cyclopentylpyridazin-4-amine — Chemical Substance Information.
  • PubChem. (n.d.). 6-Amino-3-chloropyridazine.
  • Sigma-Aldrich. (n.d.). 3-Chloro-6-methylpyridazine 97 1121-79-5.
  • BLD Pharm. (n.d.). 914637-40-4|3-Chloro-6-methylpyridazine-4-carboxylic acid.
  • Fisher Scientific. (2023, August 23). SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). 3-CHLORO-6-(4-NITROPHENYL)PYRIDAZINE synthesis.
  • Sigma-Aldrich. (n.d.). 3-Chloro-6-methoxypyridazine 95 1722-10-7.
  • NextSDS. (n.d.). 3,6-dichloro-N-methylpyridazin-4-amine — Chemical Substance Information.
  • BenchChem. (n.d.). 6-Chloro-3-methoxypyridazin-4-amine CAS number and molecular weight.
  • BLD Pharm. (n.d.). 1159823-37-6|3-Chloro-6-methylpyridazine-4-carboxylic acid dihydrochloride.
  • Chem-Impex. (n.d.). 3-Chloro-6-methylpyridazine-4-carboxylic acid.
  • Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • Sigma-Aldrich. (n.d.). 3-Amino-6-chloropyridazine 97 5469-69-2.
  • ACS Publications. (2013, July 31). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives | The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
  • SpectraBase. (n.d.). 3-Amino-6-chloro-pyridazine - Optional[MS (GC)] - Spectrum.
  • SpectraBase. (n.d.). 3-Amino-6-chloro-pyridazine.
  • Sigma-Aldrich. (n.d.). 3-chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine.
  • qianyan.cc. (n.d.). 3-氨基-4-甲基-6-氯哒嗪.

Sources

Exploratory

Pharmacokinetic Profiling of 3-Chloro-6-methylpyridazin-4-amine Derivatives: A Technical Blueprint for Lead Optimization

Executive Summary In early-phase drug discovery, the selection and optimization of a central pharmacophore dictate the trajectory of the entire program. The 3-Chloro-6-methylpyridazin-4-amine (CAS 28682-86-2) scaffold ha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-phase drug discovery, the selection and optimization of a central pharmacophore dictate the trajectory of the entire program. The 3-Chloro-6-methylpyridazin-4-amine (CAS 28682-86-2) scaffold has emerged as a highly versatile, ligand-efficient building block for developing kinase inhibitors, antimicrobial agents, and CNS-penetrant therapeutics[1]. However, translating this raw scaffold into a clinical candidate requires rigorous pharmacokinetic (PK) profiling. This whitepaper provides an in-depth technical guide to the physicochemical rationale, in vitro assay design, and in vivo PK optimization of 3-Chloro-6-methylpyridazin-4-amine derivatives.

Physicochemical Rationale of the Scaffold

The core architecture of 3-Chloro-6-methylpyridazin-4-amine is not arbitrary; each functional group serves a distinct mechanistic and pharmacokinetic purpose. Pyridazine rings inherently offer superior aqueous solubility and lower lipophilicity (LogP) compared to their phenyl or pyridine isosteres. This reduces non-specific plasma protein binding and improves the free-drug fraction ( fu​ ), which is particularly critical for brain penetrance[2].

  • C3-Chlorine (The Metabolic Shield): Electron-poor pyridazines are notoriously susceptible to direct thiol addition, leading to rapid clearance via glutathione (GSH) trapping. The chloro-substitution effectively neutralizes this liability, ensuring excellent stability against nucleophilic aromatic displacement while providing a vector for late-stage cross-coupling[2].

  • C6-Methyl (The Steric Block): Provides steric shielding to the adjacent ring nitrogen, blocking rapid CYP-mediated ring oxidation.

  • C4-Amine (The Engagement Vector): Functions as a critical hydrogen bond donor for target engagement (e.g., kinase hinge binding) and provides a synthetic handle for amidation[1].

PK_Workflow A Scaffold Design (3-Cl-6-Me-pyridazin-4-amine) B Library Synthesis (Derivatization) A->B C In Vitro ADME (Microsomes, Caco-2) B->C D In Vivo PK (Rodent IV/PO) C->D D->A SAR Feedback E Lead Selection D->E

Figure 1: Iterative pharmacokinetic optimization workflow for pyridazine derivatives.

In Vitro ADME Profiling: The Self-Validating Protocol

Before advancing to resource-intensive animal models, derivatives must pass a stringent in vitro cascade to evaluate intrinsic clearance ( Clint​ ) and permeability[3]. As a Senior Application Scientist, I mandate that every protocol be a self-validating system . The cornerstone of this cascade is the Liver Microsomal Stability Assay.

Step-by-Step Methodology: Liver Microsomal Stability Assay

This protocol is designed to isolate Cytochrome P450 (CYP450) mediated metabolism from chemical instability.

Step 1: Matrix Preparation & Pre-incubation

  • Action: Prepare a reaction mixture containing 0.5 mg/mL liver microsomes (e.g., human, rat, or mouse) in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl2​ . Spike the test derivative to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Causality: Pre-incubation establishes thermal equilibrium and allows non-specific binding between the highly lipophilic microsomes and the drug to equilibrate prior to enzymatic activation, preventing artificial lags in the clearance curve.

Step 2: Reaction Initiation (The NADPH Dependency)

  • Action: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Causality: CYP450 enzymes require NADPH as an obligate electron donor.

Step 3: Self-Validation Controls

  • Action: Run parallel incubations with Verapamil (High Clearance Control) and Warfarin (Low Clearance Control). Crucially, run a Minus-NADPH control for the test compound.

  • Causality: If the test compound degrades in the Minus-NADPH arm, the instability is non-CYP mediated (e.g., chemical hydrolysis or amidase activity). This fundamentally alters the structural optimization strategy.

Step 4: Quenching & Extraction

  • Action: At predetermined time points (0, 5, 15, 30, 60 min), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (IS).

  • Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting the reaction. The simultaneous introduction of the IS normalizes downstream LC-MS/MS ionization matrix effects.

Data Presentation: Comparative In Vivo Pharmacokinetics

In vitro metrics must translate to in vivo exposures[4]. For pyridazine derivatives, we evaluate intravenous (IV) and oral (PO) PK in Sprague-Dawley rats. The accepted heuristic for viable candidates is a metabolic profile yielding 1 to 8 primary metabolites, avoiding excessive biotransformation[5].

The table below synthesizes quantitative data demonstrating how structural modifications to the 3-Chloro-6-methylpyridazin-4-amine core impact systemic clearance ( CL ), volume of distribution ( Vdss​ ), half-life ( T1/2​ ), and oral bioavailability ( F% ).

DerivativeStructural Modification CL (mL/min/kg) Vdss​ (L/kg) T1/2​ (h) F (%)
Parent Core None (3-Cl-6-Me-pyridazin-4-amine)65.20.80.612
Analog A C4-Amine converted to Amide32.41.22.138
Analog B C4-Amide + C6-Methyl to −CF3​ 14.51.54.865
Analog C C3-Chloro replaced with −CN 85.10.60.3<5*

*Note: Analog C demonstrates unacceptably high clearance due to rapid GSH trapping at the electron-deficient nitrile, validating the protective role of the original C3-Chlorine[2].

Metabolite Identification (MetID) and Structural Mitigation

When a derivative exhibits high intrinsic clearance, MetID is deployed via High-Resolution Mass Spectrometry (HRMS) to identify metabolic "soft spots." For the 3-Chloro-6-methylpyridazin-4-amine core, primary liabilities and their mitigation strategies include:

  • Phase I Aliphatic Hydroxylation: The C6-methyl group is highly susceptible to CYP-mediated oxidation, forming a hydroxymethyl metabolite.

    • Mitigation: Isosteric replacement of the methyl group with a trifluoromethyl ( −CF3​ ) or difluoromethyl ( −CHF2​ ) group blocks oxidation while maintaining the steric profile (as seen in Analog B above).

  • Phase II N-Acetylation: The primary C4-amine can be rapidly acetylated by N-acetyltransferases (NAT).

    • Mitigation: Conversion of the primary amine to a secondary amine, amide, or incorporation into a rigidified bicyclic system (e.g., imidazo[1,2-b]pyridazine)[1].

Metabolic_Pathway Core 3-Chloro-6-methylpyridazin-4-amine Parent Scaffold CYP CYP450 Oxidation Aliphatic Hydroxylation at C6-Methyl Core->CYP Phase I NAT N-Acetyltransferase N-Acetylation at C4-Amine Core->NAT Phase II GSH GSH Conjugation Nucleophilic Substitution at C3-Chloro Core->GSH Phase II (Rare)

Figure 2: Primary predicted metabolic biotransformation pathways for the scaffold.

By systematically addressing these liabilities through the self-validating assays described above, drug development professionals can evolve the 3-Chloro-6-methylpyridazin-4-amine scaffold from a raw chemical building block into a highly optimized, clinic-ready therapeutic agent.

References

  • Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators. PMC - NIH.[Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. PMC - NIH.[Link]

  • Identification of Microbial-Based Natural Products as Potential CYP51 Inhibitors for Eumycetoma Treatment. MDPI.[Link]

  • Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Foundational

The Strategic Utility of 3-Chloro-6-methylpyridazin-4-amine in Modern Drug Discovery: A Technical Guide to Functionalization and Application

Executive Summary The shift toward nitrogen-rich heteroaromatics in contemporary medicinal chemistry has elevated the pyridazine ring from a niche structural motif to a privileged scaffold[1]. Among the most versatile bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The shift toward nitrogen-rich heteroaromatics in contemporary medicinal chemistry has elevated the pyridazine ring from a niche structural motif to a privileged scaffold[1]. Among the most versatile building blocks in this class is 3-chloro-6-methylpyridazin-4-amine (CAS: 28682-86-2)[2][3]. Characterized by its weak basicity, high dipole moment, and robust hydrogen-bonding capacity, this specific scaffold offers orthogonal reactivity that accelerates the synthesis of complex drug candidates[1]. This whitepaper provides an in-depth mechanistic and practical guide to the physicochemical profiling, synthetic functionalization, and recent therapeutic applications of 3-chloro-6-methylpyridazin-4-amine, particularly in the development of kinase inhibitors and central nervous system (CNS) agents.

Structural and Physicochemical Profiling

The architectural brilliance of 3-chloro-6-methylpyridazin-4-amine lies in the precise spatial arrangement of its functional groups, which dictates both its chemical reactivity and its biological target engagement.

Electronic Properties and the "Hinge-Binding" Paradox

The pyridazine core (a 1,2-diazine) is highly electron-deficient compared to pyridine or benzene. The adjacent nitrogen atoms exert a strong inductive electron-withdrawing effect, which significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the ring.

  • Target Engagement: In kinase inhibitor design, the adjacent N1 and N2 atoms act as a potent dual hydrogen-bond acceptor system. This motif is highly effective at anchoring molecules to the hinge region of kinases (e.g., interacting with the amide backbone of Cysteine or Glutamate residues)[4][5].

  • Bioisosterism: The pyridazine core frequently serves as a bioisostere for pyrimidines and pyridines, often improving metabolic stability and reducing hERG liability due to its distinct polarity and lower basicity[1].

The Role of Substituents
  • C3-Chloro Group: The electron-deficient nature of the pyridazine ring highly activates the C3-position toward Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling. The chlorine atom serves as the primary synthetic handle[2].

  • C4-Amino Group: This exocyclic amine provides a vector for solvent-channel interactions in kinase pockets or can be acylated/alkylated to tune physicochemical properties. It also acts as an electron-donating group via resonance, which slightly tempers the electrophilicity of the ring, requiring specific conditions for C3 functionalization.

  • C6-Methyl Group: The methyl group provides a critical steric boundary. In kinase inhibitors, this vector often projects into the hydrophobic back-pocket, enhancing binding affinity through van der Waals interactions[4].

Quantitative Data: Physicochemical Properties

Table 1: Key physicochemical parameters of 3-Chloro-6-methylpyridazin-4-amine.

ParameterValue / CharacteristicMedicinal Chemistry Implication
CAS Number 28682-86-2[2]Commercial availability for high-throughput screening.
Molecular Weight 143.57 g/mol Highly efficient ligand efficiency (LE) starting point.
Hydrogen Bond Donors 1 (NH2 group)Allows for directed target interactions (e.g., Thr gatekeeper).
Hydrogen Bond Acceptors 2 (Pyridazine N atoms)Ideal for dual-hinge binding in ATP-competitive inhibitors[1].
Reactivity Profile Orthogonal (C3 vs C4)Enables divergent, late-stage functionalization workflows.

Orthogonal Reactivity and Synthetic Workflows

The primary advantage of 3-chloro-6-methylpyridazin-4-amine is its capacity for orthogonal functionalization . The distinct electronic environments of the C3-chloride and the C4-amine allow chemists to selectively modify one position without protecting the other, provided the correct catalytic systems are employed.

Reactivity Matrix

Table 2: Comparative Reactivity Profile for Functionalization.

Reaction TypeTarget PositionOptimal ConditionsCausality & Mechanistic Rationale
SNAr C3-ChloroAmine/Thiol nucleophile, DIPEA, NMP, 120°CThe electron-deficient ring activates the C3-Cl. The C4-NH2 is insufficiently nucleophilic to self-condense under these conditions.
Suzuki Coupling C3-ChloroAryl-B(OH)2, Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 90°CPd(0) readily inserts into the activated C-Cl bond. dppf ligand prevents catalyst poisoning by the pyridazine nitrogens.
Amidation C4-AminoAcid Chloride, Pyridine, DMAP (cat.), 0°C to RTThe exocyclic amine requires strong electrophiles due to resonance delocalization into the electron-poor pyridazine ring.
Self-Validating Protocol: Selective C3-Suzuki-Miyaura Coupling

To build complex hinge-binding motifs, replacing the C3-chloro group with an aryl or heteroaryl substituent is a foundational step. The following protocol is designed as a self-validating system, incorporating analytical checkpoints to ensure reaction fidelity.

Objective: Selective C3-arylation while preserving the C4-amine.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried Schlenk flask, combine 3-chloro-6-methylpyridazin-4-amine (1.0 eq) and the desired arylboronic acid (1.2 eq).

    • Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions.

  • Catalyst & Base Addition: Add Pd(dppf)Cl2 (0.05 eq) and anhydrous K2CO3 (2.0 eq).

    • Causality: The bidentate dppf ligand is sterically demanding, which suppresses the off-target binding of the palladium center to the highly coordinating pyridazine nitrogens, ensuring the catalytic cycle proceeds via oxidative addition at the C3-Cl bond.

  • Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane/H2O (4:1 v/v).

    • Causality: Water is strictly required to dissolve the inorganic base and facilitate the transmetalation step via the formation of a reactive boronate complex.

  • Execution & Monitoring (Checkpoint 1): Heat the mixture to 90°C under N2. After 2 hours, sample 10 µL, dilute in MeCN, and analyze via LC-MS.

    • Validation: The reaction is self-validating if the LC-MS trace shows the disappearance of the starting material mass (m/z 144 [M+H]+) and the emergence of the product mass. If the starting material persists, protodeboronation has occurred; add 0.5 eq of boronic acid.

  • Workup & Isolation (Checkpoint 2): Cool to room temperature, filter through a Celite pad to remove palladium black, and partition between EtOAc and brine. Purify via flash chromatography (DCM/MeOH gradient).

    • Validation: TLC visualization under short-wave UV (254 nm) will show a distinct shift in Rf value due to the extended conjugation of the newly formed biaryl system.

OrthogonalWorkflow cluster_paths Orthogonal Functionalization Core 3-Chloro-6-methyl pyridazin-4-amine C3_Path Pathway A: C3-Suzuki/SNAr Core->C3_Path Pd(0) or Nucleophile C4_Path Pathway B: C4-Amidation/Alkylation Core->C4_Path Electrophile Drug Advanced Drug Candidate (Kinase/CNS Agent) C3_Path->Drug Step 2 C4_Path->Drug Step 2

Workflow of orthogonal functionalization of the 3-chloro-6-methylpyridazin-4-amine scaffold.

Literature Review and Recent Discoveries

The functionalized derivatives of 3-chloro-6-methylpyridazin-4-amine have driven significant breakthroughs in recent medicinal chemistry campaigns.

Kinase Inhibitors: Exploiting the Hinge Region

Aminopyridazines have emerged as elite hinge-binding motifs in the development of targeted kinase inhibitors[4].

  • ALK Inhibitors: In the development of Anaplastic Lymphoma Kinase (ALK) inhibitors, aminopyridazine-based structures (such as X-376 and X-396) were discovered to form superior hydrogen-bonding networks compared to their aminopyridine counterparts. The pyridazine nitrogens form critical hydrogen bonds with hinge residues (e.g., E1197 and M1199 in ALK), significantly increasing binding affinity[4].

  • c-KIT and FGFR4: Similar binding modes have been validated in c-KIT inhibitors for gastrointestinal stromal tumors (GISTs)[5] and FGFR4 inhibitors for hepatocellular carcinoma[6]. The C6-methyl group of our core scaffold acts as an ideal vector to probe the lipophilic pockets adjacent to the gatekeeper residue, while the C4-amine directs solubilizing groups toward the solvent-exposed channel.

KinaseBinding KinaseHinge Kinase Hinge Region (e.g., Cys/Glu Backbone) PyridazineCore Pyridazine N1/N2 (H-Bond Acceptors) KinaseHinge->PyridazineCore Dual H-Bonds C4_Vector C4-Amino Vector (Solvent Channel) PyridazineCore->C4_Vector C6_Vector C6-Methyl Vector (Hydrophobic Pocket) PyridazineCore->C6_Vector

Pharmacophore model illustrating the kinase hinge-binding interactions of the aminopyridazine core.

CNS Agents: Anti-Neuroinflammatory and AChE Inhibitors

Beyond oncology, the aminopyridazine scaffold is highly prized in neuropharmacology due to its favorable blood-brain barrier (BBB) penetration profile.

  • Alzheimer's Disease (AD): Research into anti-neuroinflammatory agents has heavily utilized aminopyridazines. Derivatives have been shown to inhibit IL-1β synthesis in microglia cells. Optimization of the C3 and C4 positions of the aminopyridazine core has led to compounds with in vivo efficacy comparable to donepezil in counteracting spatial learning impairments in Aβ-induced AD mouse models[7].

  • Acetylcholinesterase (AChE) Inhibition: Building upon the legacy of minaprine (an early aminopyridazine antidepressant), modern structure-activity relationship (SAR) studies have demonstrated that functionalizing the C3 position with lipophilic cationic heads, while maintaining the C6-alkyl/aryl substitution, yields potent, reversible AChE inhibitors[1][8].

Conclusion

The compound 3-chloro-6-methylpyridazin-4-amine is far more than a simple chemical catalog item; it is a strategically designed vector hub. By understanding the causality behind its electronic distribution—specifically the electron-withdrawing nature of the diazine core juxtaposed with the electron-donating C4-amine—drug development professionals can exploit its orthogonal reactivity. Whether anchoring a novel ALK inhibitor to a kinase hinge or tuning the lipophilicity of a CNS-penetrant anti-inflammatory agent, this scaffold remains a cornerstone of modern rational drug design.

References

  • Emam, S. H., et al. "Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways." Mini-Reviews in Medicinal Chemistry, Bentham Science, 2025. Available at:[Link]

  • Contreras, J.-M., et al. "Aminopyridazines as Acetylcholinesterase Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 1999. Available at:[Link]

  • Wermuth, C. G., et al. "The pyridazine heterocycle in molecular recognition and drug discovery." MedChemComm, PMC, 2023. Available at:[Link]

  • Lovly, C. M., et al. "Insights into ALK-Driven Cancers Revealed through Development of Novel ALK Tyrosine Kinase Inhibitors." Cancer Research, AACR Journals, 2011. Available at:[Link]

  • Wang, Y., et al. "Identification of Aminopyridazine-Derived Antineuroinflammatory Agents Effective in an Alzheimer's Mouse Model." ACS Medicinal Chemistry Letters, PMC, 2019. Available at:[Link]

  • Zhao, Z., et al. "Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review." International Journal of Molecular Sciences, MDPI, 2023. Available at:[Link]

  • Kim, H., et al. "Discovery of novel FGFR4 inhibitors through a build-up fragment strategy." Journal of Enzyme Inhibition and Medicinal Chemistry, Semantic Scholar, 2023. Available at:[Link]

Sources

Exploratory

A Technical Guide to the Molecular Weight and Exact Mass of 3-Chloro-6-methylpyridazin-4-amine

Abstract This technical guide provides a detailed examination of two fundamental chemical properties of the heterocyclic compound 3-Chloro-6-methylpyridazin-4-amine: its molecular weight and exact mass. Designed for rese...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed examination of two fundamental chemical properties of the heterocyclic compound 3-Chloro-6-methylpyridazin-4-amine: its molecular weight and exact mass. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple definitions to explore the theoretical basis, experimental determination, and practical significance of these values. We will dissect the distinction between the average molecular weight used in stoichiometry and the monoisotopic exact mass that is critical for high-fidelity analytical techniques like mass spectrometry. The guide includes a detailed protocol for determining the exact mass of the title compound using High-Resolution Mass Spectrometry (HRMS), emphasizing the principles of scientific integrity and experimental validation.

Section 1: Fundamental Concepts: Molecular Weight vs. Exact Mass

In the realm of chemical analysis and synthesis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts. A clear understanding of their differences is paramount for experimental design and data interpretation, particularly in regulated fields like pharmaceutical development.

Molecular Weight (or Average Molecular Mass)

The molecular weight of a compound is a weighted average of the masses of its constituent molecules in a given sample, based on the natural abundance of their isotopes. It is calculated using the standard atomic weight of each element, which is itself a weighted average of the masses of its naturally occurring stable isotopes.

  • Causality: Because it represents an average over a large population of molecules, molecular weight is the correct value to use for stoichiometric calculations involving bulk materials (e.g., preparing a solution of a specific molarity or determining reagent quantities for a chemical reaction). It is typically expressed in atomic mass units (amu) or grams per mole ( g/mol ).

Exact Mass (or Monoisotopic Mass)

The exact mass is the calculated mass of a molecule containing only the most abundant naturally occurring stable isotope of each element. For example, carbon is calculated as ¹²C (not 12.011), hydrogen as ¹H (not 1.008), and chlorine as ³⁵Cl (not 35.453).

  • Causality: This value is not an average. It represents the precise mass of a single, specific isotopic combination. High-resolution mass spectrometers are capable of resolving ions that differ in mass by minute fractions of a Dalton, making the exact mass the critical value for mass spectrometry. It allows for the unambiguous determination of a molecule's elemental formula, a cornerstone of chemical characterization.

G cluster_concepts Isotopic Contributions to Mass cluster_calculations Resulting Mass Values Element Element Isotope_A Isotope A (e.g., ³⁵Cl) Mass: 34.969 Da Abundance: ~75.8% Element->Isotope_A Isotope_B Isotope B (e.g., ³⁷Cl) Mass: 36.966 Da Abundance: ~24.2% Element->Isotope_B Avg_MW Molecular Weight (Average Mass) (34.969 * 0.758) + (36.966 * 0.242) = 35.453 g/mol Isotope_A->Avg_MW Weighted average basis for Exact_Mass Exact Mass (Monoisotopic) Uses mass of most abundant isotope = 34.969 Da Isotope_A->Exact_Mass Primary basis for Isotope_B->Avg_MW Weighted average basis for

Caption: Conceptual difference between Molecular Weight and Exact Mass.

Section 2: Physicochemical Data for 3-Chloro-6-methylpyridazin-4-amine

3-Chloro-6-methylpyridazin-4-amine is a heterocyclic compound belonging to the pyridazine class. Pyridazine derivatives are of significant interest in medicinal chemistry and agrochemical research due to their wide range of biological activities.[1][2][3][4] Accurate characterization of this molecule is the first step in any research and development pipeline.

Caption: Chemical structure of 3-Chloro-6-methylpyridazin-4-amine.

Table 1: Key Identifiers and Calculated Mass Properties

PropertyValueSource / Comment
IUPAC Name 3-Chloro-6-methylpyridazin-4-amine---
Molecular Formula C₅H₆ClN₃Computed
CAS Number Isomer: 1195683-49-8 (6-Chloro-3-methylpyridazin-4-amine)Note: Multiple regioisomers exist. Mass calculations are based on the consistent molecular formula.
Molecular Weight 143.57 g/mol Based on standard atomic weights.[5]
Exact Mass 143.02502 DaMonoisotopic mass, calculated for C₅H₆³⁵ClN₃.
Topological Polar Surface Area 51.8 ŲComputed by PubChem

Table 2: Theoretical Isotopic Distribution for the Molecular Ion [M]⁺

The presence of chlorine gives 3-Chloro-6-methylpyridazin-4-amine a highly characteristic isotopic signature in a mass spectrum. The ratio of the M peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) is approximately 3:1. This pattern is a crucial piece of evidence for confirming the presence of a chlorine atom.

IonCalculated Mass (Da)Relative Intensity (%)Comment
[C₅H₆³⁵Cl N₃]⁺143.02502100.0Monoisotopic Peak (M)
[¹³CC₄H₆³⁵ClN₃]⁺144.028385.6M+1 Peak
[C₅H₆³⁷Cl N₃]⁺145.0220731.9M+2 Peak (Chlorine signature)

Section 3: Experimental Determination by High-Resolution Mass Spectrometry (HRMS)

To validate the identity and purity of a synthesized compound like 3-Chloro-6-methylpyridazin-4-amine, determining its elemental composition via HRMS is a mandatory step. This process provides a self-validating system where the measured mass and isotopic pattern must match the theoretical values within a narrow margin of error.

Principle of the Technique

High-resolution mass analyzers, such as Time-of-Flight (TOF) or Orbitrap systems, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically better than 5 parts-per-million (ppm). This level of precision is sufficient to distinguish between compounds that have the same nominal mass but different elemental formulas (isobars). For this molecule, the goal is to measure the m/z of its protonated form, [M+H]⁺, and confirm that the value corresponds to the elemental formula C₅H₇ClN₃⁺.

Experimental Workflow

The process follows a logical sequence from sample introduction to final data analysis. Each step must be carefully controlled to ensure the integrity of the final result.

Caption: Workflow for HRMS-based exact mass determination.

Detailed Protocol: HRMS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 3-Chloro-6-methylpyridazin-4-amine.

    • Dissolve the sample in 1 mL of a high-purity solvent suitable for mass spectrometry, such as LC-MS grade methanol or acetonitrile.[1]

    • Vortex the solution to ensure complete dissolution.

    • Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with the same solvent, often containing 0.1% formic acid to promote protonation.

  • Instrument Calibration (Trustworthiness Pillar):

    • Before running the sample, perform an external calibration of the mass spectrometer according to the manufacturer's protocol. Use a certified calibration solution appropriate for the desired mass range.

    • Causality: This step is critical for ensuring mass accuracy. It corrects for any drift in the instrument's electronics or environmental conditions, making the subsequent measurements traceable and reliable.

  • Ionization and Data Acquisition:

    • Set the ionization source to Electrospray Ionization (ESI) in positive ion mode. This is chosen because the amine group is basic and will readily accept a proton to form a stable [M+H]⁺ ion.

    • Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in a high-resolution mode over a relevant m/z range (e.g., m/z 50-500) for a sufficient duration to obtain a high-quality averaged spectrum.

  • Data Analysis and Validation:

    • Step A: Identify the Protonated Monoisotopic Peak:

      • Theoretical m/z for [M+H]⁺ = Exact Mass of C₅H₆³⁵ClN₃ + Mass of H⁺

      • Theoretical m/z = 143.02502 + 1.00728 = 144.03230 Da

      • Locate the most intense peak in the spectrum near this calculated m/z.

    • Step B: Validate the Isotopic Signature:

      • Identify the M+2 peak, which corresponds to the [C₅H₆³⁷ClN₃ + H]⁺ ion.

      • Theoretical m/z for [M+2+H]⁺ = 145.02207 + 1.00728 = 146.02935 Da

      • Measure the intensity of this peak. It must be approximately 32% of the intensity of the monoisotopic [M+H]⁺ peak. This confirms the presence of one chlorine atom.

    • Step C: Calculate the Mass Error:

      • Use the following formula to determine the mass error in parts-per-million (ppm):

        • Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 10⁶

      • A mass error of < 5 ppm is considered excellent and provides strong evidence for the proposed elemental formula.

Section 4: Significance in Research and Drug Development

The precise characterization detailed in this guide is not merely an academic exercise. For drug development professionals, it represents a critical quality control checkpoint.

  • Compound Identity Verification: Before committing resources to expensive and time-consuming biological screening, HRMS provides definitive proof that the correct molecule has been synthesized. An incorrect molecular weight or a failed exact mass validation can indicate a failed synthesis, the presence of impurities, or an unexpected side reaction.

  • Regulatory Compliance: Regulatory bodies like the FDA require comprehensive characterization data for all new chemical entities. Accurate mass determination is a fundamental component of the data package submitted for regulatory approval.

  • Metabolite Identification: In drug metabolism studies, researchers use HRMS to identify unknown metabolites by measuring their exact mass and proposing potential elemental formulas, which can then be confirmed with further experiments.

The pyridazine scaffold, present in this molecule, is a key feature in many compounds developed as kinase inhibitors, antivirals, and treatments for inflammatory diseases.[1][5] The journey for any such candidate compound begins with the foundational data outlined here.

Section 5: Conclusion

Distinguishing between molecular weight and exact mass is essential for the modern chemical scientist. While molecular weight governs the macroscopic world of stoichiometry, exact mass provides microscopic certainty through the lens of high-resolution mass spectrometry. For 3-Chloro-6-methylpyridazin-4-amine (C₅H₆ClN₃), the molecular weight of 143.57 g/mol is used for preparing solutions, while the monoisotopic exact mass of 143.02502 Da is the benchmark for its analytical identification. The successful experimental verification of this exact mass and its characteristic chlorine isotopic pattern is a non-negotiable step in confirming the structure and purity of this valuable research compound.

References

  • ChemBK. (2024). 3-PyridazinaMine, 6-chloro-4-Methyl-. [Link]

  • NextSDS. (n.d.). 3-chloro-6-cyclopentylpyridazin-4-amine — Chemical Substance Information. [Link]

  • PubChem. (n.d.). 6-Chloro-4-methylpyridazin-3-amine. National Center for Biotechnology Information. [Link]

  • MolPort. (n.d.). 3-chloro-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridazine. [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Preparation of 3-Chloro-6-methylpyridazin-4-amine in DMSO for Cell-Based Assays

Abstract: This document provides a comprehensive guide for the solubilization and handling of 3-Chloro-6-methylpyridazin-4-amine using Dimethyl Sulfoxide (DMSO) for in-vitro cell-based assays. The protocol emphasizes bes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the solubilization and handling of 3-Chloro-6-methylpyridazin-4-amine using Dimethyl Sulfoxide (DMSO) for in-vitro cell-based assays. The protocol emphasizes best practices to ensure compound stability, maximize solubility, and minimize solvent-induced artifacts, thereby promoting experimental reproducibility and generating reliable biological data. We address critical aspects from initial solubility assessment and stock solution preparation to the preparation of working dilutions and troubleshooting common issues such as compound precipitation.

Introduction

3-Chloro-6-methylpyridazin-4-amine is a substituted pyridazine, a class of heterocyclic compounds recognized for its diverse biological activities and utility as a scaffold in drug discovery.[1] The successful evaluation of such small molecules in cell-based assays is fundamentally dependent on proper sample preparation. The primary challenge often lies in dissolving these typically hydrophobic compounds in aqueous cell culture media without compromising their stability or inducing cellular stress.

Dimethyl Sulfoxide (DMSO) is a powerful and widely adopted aprotic solvent, prized for its ability to dissolve a broad spectrum of both polar and nonpolar molecules.[2] However, its use is not without caveats. High concentrations of DMSO can be cytotoxic, and the abrupt introduction of a DMSO-solubilized compound into an aqueous environment can lead to "solvent shock," causing the compound to precipitate out of solution.[3][4][5]

This guide provides a robust framework and detailed protocols for the effective use of 3-Chloro-6-methylpyridazin-4-amine in cellular screens. As specific physicochemical data for this compound is not extensively published, the methodologies herein are grounded in established principles for handling similar small molecule pyridazine derivatives, ensuring a scientifically sound starting point for your research.

Pre-Protocol Considerations: Compound Characterization

A foundational understanding of the compound's properties is crucial for developing a successful dissolution strategy. The structure of 3-Chloro-6-methylpyridazin-4-amine, with its halogen, amine, and methyl-substituted pyridazine core, suggests moderate polarity. The pyridazine ring's nitrogen atoms can act as hydrogen bond acceptors, influencing its interactions with solvents.[1]

Since validated experimental data for the target compound is scarce, we can infer potential properties from structurally related analogs.

Table 1: Physicochemical Properties of Structurally Related Pyridazine Analogs

Compound NameCAS NumberMolecular Weight ( g/mol )FormMelting Point (°C)Known Solubility
3-Chloro-6-methylpyridazine1121-79-5128.56Solid58-62Soluble in DMSO, slightly in Methanol[6][7]
6-Chloro-4-methylpyridazin-3-amine64068-00-4143.57Solid137Reagent for organic synthesis[8][9]
3-Amino-6-chloropyridazine5469-69-2129.55Solid213-215-

Disclaimer: This table is for informational purposes to provide context. It is imperative to determine the solubility of your specific batch of 3-Chloro-6-methylpyridazin-4-amine empirically.

Mandatory First Step: Preliminary Solubility Assessment in DMSO

Before preparing a high-concentration stock, you must verify the compound's solubility limit in DMSO. This prevents the creation of a supersaturated and unstable stock solution.

Protocol: DMSO Solubility Test

  • Weigh approximately 1-2 mg of 3-Chloro-6-methylpyridazin-4-amine into a sterile microcentrifuge tube.

  • Add a small, precise volume of pure, anhydrous DMSO (e.g., 20 µL).

  • Vortex the tube vigorously for 1-2 minutes.

  • Visually inspect for undissolved particles against a bright light source.

  • If the solid is fully dissolved, continue adding small, known volumes of DMSO and repeating the vortexing step until precipitation is observed or your target concentration is exceeded. The highest concentration at which the compound remains fully dissolved is its approximate solubility limit.

  • Gentle warming (37°C) or brief sonication can be used to dissolve the compound, but if it precipitates upon returning to room temperature, it is beyond its thermodynamic solubility limit.[2][10]

The Role and Limitations of DMSO in Cell-Based Assays

DMSO's utility is counterbalanced by its potential to impact cell health and function. The final concentration of DMSO in the cell culture medium must be carefully controlled to a level that is non-toxic to the specific cell line being used.[11][12]

DMSO-Induced Cytotoxicity

The sensitivity to DMSO is highly cell-line dependent.[13][14] While some robust lines can tolerate up to 1% DMSO for short durations, more sensitive cells, such as primary cultures, may show stress at concentrations as low as 0.1%.[11][15]

Table 2: General Guidelines for Final DMSO Concentration in Cell Assays

Final DMSO Conc. (v/v)Expected Cellular ImpactRecommendation
≤ 0.1% Generally considered safe and non-toxic for most cell lines.[11][13][14]Ideal for sensitive cells and long-term assays.
0.1% - 0.5% Tolerated by many common immortalized cell lines without significant cytotoxicity.[15]A widely used range; requires validation.
0.5% - 1.0% May induce stress, differentiation, or off-target effects in some cell lines.[3][11][12]Use with caution and only if required for compound solubility.
> 1.0% Often leads to significant cytotoxicity and is generally not recommended.[11][12]Avoid for most cell-based applications.
The Essential Vehicle Control

To distinguish the biological effect of the compound from that of the solvent, every experiment must include a vehicle control . This control consists of cells treated with the same final concentration of DMSO as the highest concentration of the test compound, but without the compound itself.[2][16]

Caption: Decision workflow for selecting the final DMSO concentration.

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution of 3-Chloro-6-methylpyridazin-4-amine.

Materials
  • 3-Chloro-6-methylpyridazin-4-amine powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes (amber or covered in foil)

  • Sterile, low-retention pipette tips and calibrated pipettors

  • Vortex mixer

  • Sonicator bath (optional)

Calculation

To prepare a stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )

For this protocol, we will assume the molecular formula is C₅H₆ClN₃, with a molecular weight (MW) of 143.57 g/mol , based on the closely related isomer 6-Chloro-4-methylpyridazin-3-amine.[8]

Example: To prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 143.57 g/mol = 1.4357 mg

Step-by-Step Procedure
  • Preparation: Bring the vial of 3-Chloro-6-methylpyridazin-4-amine to room temperature before opening to prevent moisture condensation.

  • Weighing: In a sterile environment or chemical fume hood, carefully weigh the calculated mass (e.g., 1.44 mg) of the compound and transfer it into a sterile, appropriately labeled microcentrifuge tube.

  • Dissolution: Add the calculated volume (e.g., 1 mL) of high-purity DMSO to the tube.

  • Solubilization: Cap the tube tightly and vortex vigorously for 2-3 minutes until the powder is completely dissolved.[2] Visually inspect the solution to ensure no solid particles remain.

  • Aiding Dissolution (if necessary): If the compound does not fully dissolve, sonicate the tube in a room temperature water bath for 5-10 minutes or warm it in a 37°C water bath.[2] Allow the solution to return to room temperature to ensure the compound does not precipitate upon cooling.

  • Aliquoting and Storage: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile amber or foil-wrapped tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound or cause it to fall out of solution.[2][5][16]

  • Storage: Store the aliquots at -20°C for short-term use (weeks) or at -80°C for long-term storage (months), protected from light.[4]

Protocol: Preparation of Working Solutions in Cell Culture Medium

This stage is highly susceptible to compound precipitation due to "solvent shock."[5] The following protocol is designed to mitigate this risk.

Caption: Workflow for preparing working solutions in cell culture medium.

Step-by-Step Procedure
  • Thaw Stock: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Pre-warm Medium: Warm the required volume of complete cell culture medium (containing serum, if applicable) in a 37°C water bath.[4][17] Working with medium at physiological temperature improves compound solubility.

  • Dilution (Choose Method A or B):

    • Method A (Direct Dilution - for lower final concentrations):

      • For a 1:1000 dilution (e.g., to achieve a 10 µM final concentration from a 10 mM stock), directly add 1 µL of the stock solution to 999 µL of the pre-warmed medium.

      • Crucially, add the small volume of DMSO stock to the large volume of medium, not the other way around.

      • Immediately mix thoroughly by gentle vortexing or by pipetting up and down.

    • Method B (Intermediate Dilution - to prevent precipitation at higher concentrations):

      • First, create an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock solution to 90 µL of pre-warmed medium. Mix vigorously.

      • Then, add the required volume of this 1 mM intermediate solution to the final volume of pre-warmed media. For example, to make 1 mL of a 100 µM solution, add 100 µL of the 1 mM intermediate to 900 µL of medium.

      • Mix the final solution thoroughly.[4]

  • Application: Use the freshly prepared working solutions immediately to treat your cells. Do not store aqueous working solutions.

Troubleshooting Guide

Table 3: Common Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Compound will not fully dissolve in 100% DMSO. The desired stock concentration exceeds the compound's solubility limit.- Perform a preliminary solubility test (Section 1.1) to find the max concentration.- Prepare a lower concentration stock (e.g., 1 mM instead of 10 mM).[5]
A precipitate forms immediately upon adding DMSO stock to culture medium. Solvent Shock: The compound is crashing out of solution upon rapid dilution in an aqueous buffer.[4][5]- Use the intermediate dilution method (Method B in Section 4.1).[4]- Ensure the culture medium is pre-warmed to 37°C.[4]- Add the DMSO stock slowly to the medium while gently vortexing.- Reduce the final desired concentration of the compound.[5]
The medium in the wells becomes cloudy after incubation. Delayed Precipitation: The compound's concentration is above its thermodynamic solubility limit in the medium, possibly exacerbated by temperature or pH changes in the incubator.[4][18][19]- Lower the final working concentration of the compound.- Increase the serum percentage in the medium (e.g., from 5% to 10% FBS), as serum proteins can help solubilize compounds.[5]- Check for signs of bacterial/fungal contamination, which can also cause turbidity.[19]
Significant cell death is observed in the vehicle control wells. The cell line is highly sensitive to the final DMSO concentration used.- Perform a DMSO dose-response curve to determine the maximum tolerated concentration for your specific cell line.- Reduce the final DMSO concentration in your assay to ≤0.1% if possible.[14]

References

  • Galvão, J., et al. (2022). "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." Molecules, 27(14), 4472. Available at: [Link]

  • ResearchGate. "What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?" ResearchGate Discussion. Available at: [Link]

  • Scientist Solutions. "DMSO in cell based assays." Scientist Solutions Forum. Available at: [Link]

  • PhytoTech Labs. "Preparing Stock Solutions." PhytoTech Labs Resources. Available at: [Link]

  • Procell. "Troubleshooting Precipitation in Cell Culture: Causes and Solutions." Procell Life Science & Technology. Available at: [Link]

  • IOP Conference Series: Earth and Environmental Science. "PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION)." IOP Publishing.
  • Jagiellonian Center of Innovation. "The study of the influence of DMSO on human fibroblasts proliferation in-vitro." JCI Application Note. Available at: [Link]

  • Cold Spring Harbor Laboratory Press. "Stock Solutions." CSH Protocols.
  • ResearchGate. "What the concentration of DMSO you use in cell culture assays?" ResearchGate Discussion. Available at: [Link]

  • Scientist Solutions. "Best Practices for Media Preparation and Exchange in Mammalian Cell Culture." Scientist Solutions Blog. Available at: [Link]

  • ResearchGate. "Has anyone had problems with media contamination or precipitants falling out of media?
  • NextSDS. "3,6-dichloro-N-methylpyridazin-4-amine — Chemical Substance Information.
  • BLD Pharm. "3-Chloro-6-methylpyridazine-4-carboxylic acid dihydrochloride." Product Page.
  • Kenny, B.A., et al. (2019). "The pyridazine heterocycle in molecular recognition and drug discovery." RSC Medicinal Chemistry, 10(9), 1456-1466. Available at: [Link]

  • MDPI. "Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors." Molecules.
  • ResearchGate. "Pyridazine Derivatives and Related Compounds. Part 14." Journal of Chemical Research.
  • ResearchGate. "How to dissolve small inhibitor molecules for binding assay?
  • Tokyo Chemical Industry. "SAFETY DATA SHEET - 3-Chloro-6-methylpyridazine." SDS.
  • LifeTein. "How to dissolve peptides in DMSO?" Technical Support. Available at: [Link]

  • Pharmaffiliates. "6-Chloro-4-methylpyridazin-3-amine." Product Page.
  • Shayanfar, A., et al. (2020). "Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems." Molecules, 25(1), 108. Available at: [Link]

  • Deeb, A., & Saad, H. (2003). "PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9." Journal of the Chinese Chemical Society.
  • Fisher Scientific. "SAFETY DATA SHEET - 3-Amino-6-chloropyridazine." SDS.
  • NextSDS. "3-chloro-6-cyclopentylpyridazin-4-amine — Chemical Substance Information.
  • BenchChem. "Solubility profile of 3-Chloro-6-methoxypyridazine in common organic solvents." BenchChem Technical Guide.
  • Sigma-Aldrich. "3-Chloro-6-methoxypyridazine 95%." Product Page.
  • Sigma-Aldrich. "3-Amino-6-chloropyridazine 97%." Product Page.

Sources

Application

In Vitro Assay Protocols for 3-Chloro-6-methylpyridazin-4-amine: A Guide for Preclinical Research

Introduction: The Pyridazine Scaffold in Modern Drug Discovery The pyridazine moiety is a "privileged" scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1][2][3] Its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine moiety is a "privileged" scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to form key hydrogen bond interactions make it a valuable core for designing inhibitors of various enzymes, particularly kinases.[1] 3-Chloro-6-methylpyridazin-4-amine is a heterocyclic compound belonging to this class. While specific biological activities for this exact molecule are not extensively documented in publicly available literature, its structural features suggest potential as a modulator of key cellular pathways, similar to other pyridazine derivatives which have been investigated for their roles in oncology, inflammation, and neurodegenerative diseases.[4][5]

This guide provides detailed in vitro assay protocols for the initial characterization of 3-Chloro-6-methylpyridazin-4-amine and similar novel chemical entities. The methodologies described herein are designed to be robust and self-validating, enabling researchers to assess its cytotoxic potential, target engagement, and effects on cellular signaling pathways.

Part 1: Foundational Assays - Determining Cellular Viability and Cytotoxicity

A critical first step in characterizing any new compound is to determine its effect on cell viability and proliferation. This information is crucial for establishing appropriate concentration ranges for subsequent, more specific assays and for identifying potential anti-cancer properties. Several robust methods are available, each with its own advantages.

Protocol 1.1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[6] The intensity of the purple color is directly proportional to the number of viable cells.[6]

Principle: Metabolically active cells reduce MTT to formazan, a colored product. The amount of formazan produced is quantified by measuring the absorbance, providing an indication of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C incubator with 5% CO2.[6]

  • Compound Preparation: Prepare a stock solution of 3-Chloro-6-methylpyridazin-4-amine in a suitable solvent like DMSO.[7] Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for a desired period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.[9]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.[9]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9] Mix thoroughly to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Hypothetical Dose-Response Data:

Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100%
0.11.2096%
11.0584%
50.7560%
100.6048%
250.3024%
500.1512%
1000.086.4%
Protocol 1.2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures the amount of ATP present, which is an indicator of metabolically active cells. The assay utilizes a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP.[9]

Principle: The number of viable cells is proportional to the amount of ATP present. The CellTiter-Glo® reagent lyses the cells to release ATP, which is then used in a luciferase-catalyzed reaction to produce a luminescent signal.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8]

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

Data Analysis:

Similar to the MTT assay, calculate the percentage of viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Experimental Workflow for Cell Viability Assays:

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition & Analysis A Seed cells in 96-well plate C Treat cells with compound A->C B Prepare serial dilutions of 3-Chloro-6-methylpyridazin-4-amine B->C D Incubate for 24-72 hours C->D E Add viability reagent (MTT or CellTiter-Glo) D->E F Incubate E->F G Measure absorbance or luminescence F->G H Calculate % viability and IC50 G->H

Caption: Workflow for assessing cell viability.

Part 2: Target-Oriented Assays - In Vitro Kinase Inhibition

Many pyridazine derivatives function as kinase inhibitors by competing with ATP for binding to the kinase's active site.[1][10] An in vitro kinase assay is essential to determine if 3-Chloro-6-methylpyridazin-4-amine directly inhibits the activity of a specific kinase.

Protocol 2.1: In Vitro Kinase Assay (Coupled-Enzyme Assay)

This protocol describes a coupled-enzyme assay where the production of ADP by the kinase is coupled to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[10]

Principle: The kinase phosphorylates a substrate, producing ADP. Pyruvate kinase then uses this ADP to convert phosphoenolpyruvate to pyruvate. Lactate dehydrogenase, in turn, reduces pyruvate to lactate, oxidizing NADH to NAD+. The rate of NADH oxidation is proportional to the kinase activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2).[10]

    • Prepare a reaction mixture containing the kinase buffer, 1 mM phosphoenolpyruvate, 0.1 mM NADH, 30 µg/mL pyruvate kinase, and 10 µg/mL lactate dehydrogenase.[10]

    • Prepare solutions of the kinase of interest, the substrate peptide, and ATP.

    • Prepare serial dilutions of 3-Chloro-6-methylpyridazin-4-amine in the kinase buffer.

  • Assay Setup:

    • In a 96-well UV-transparent plate, add the reaction mixture to each well.

    • Add the test compound at various concentrations to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Add the substrate peptide to all wells.

  • Initiating the Reaction:

    • Add the kinase to all wells except the negative control to start the reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader capable of kinetic measurements.

    • Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.

    • Plot the percentage of kinase activity (relative to the positive control) against the log of the inhibitor concentration to determine the IC50 value.

Kinase Inhibition Assay Workflow:

G cluster_prep Preparation cluster_assay Assay Setup cluster_readout Data Acquisition & Analysis A Prepare reaction mixture (buffer, enzymes, NADH, PEP) C Add reaction mix, inhibitor, and substrate to 96-well plate A->C B Prepare serial dilutions of inhibitor B->C D Initiate reaction with kinase C->D E Measure absorbance at 340 nm (kinetic read) D->E F Calculate reaction rates E->F G Determine % inhibition and IC50 F->G

Caption: Workflow for an in vitro kinase assay.

Part 3: Mechanistic Insights - Western Blotting for Pathway Analysis

If 3-Chloro-6-methylpyridazin-4-amine shows kinase inhibitory activity, the next logical step is to investigate its effects on downstream signaling pathways in a cellular context. Western blotting is a powerful technique to detect changes in the phosphorylation status of key signaling proteins.

Protocol 3.1: Western Blotting for Phospho-Protein Analysis

Principle: This technique uses antibodies to detect specific proteins that have been separated by size using gel electrophoresis. By using antibodies specific to the phosphorylated form of a protein, one can assess how a compound affects its activation state.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with 3-Chloro-6-methylpyridazin-4-amine at various concentrations (including a vehicle control) for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Collect the cell lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Sample Preparation and Electrophoresis:

    • Normalize the protein concentrations for all samples.

    • Add Laemmli sample buffer to the lysates and heat at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • The membrane can be stripped of antibodies and re-probed with an antibody against the total protein to confirm equal loading.

Hypothetical Signaling Pathway Analysis:

G cluster_pathway Hypothetical Kinase Signaling Pathway Kinase Target Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation pSubstrate Phospho-Substrate (Active) Downstream Downstream Cellular Response (e.g., Proliferation) pSubstrate->Downstream Inhibitor 3-Chloro-6-methylpyridazin-4-amine Inhibitor->Kinase Inhibition

Caption: Inhibition of a kinase signaling pathway.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NIH. [Link]

  • Bio-protocol. (n.d.). Cell viability assay. [Link]

  • PMC. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance. [Link]

  • AACR Journals. (2007, July 17). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. [Link]

  • Google Patents. (n.d.). US4677106A - Derivatives of 4-methyl 6-phenyl pyridazine, active on the central nervous system.
  • Protocols.io. (n.d.). In vitro kinase assay. [Link]

  • PMC. (n.d.). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. [Link]

  • Drug Design and Bioinformatics Lab. (2023, October 28). Synthesis, structural characterization, in vitro. [Link]

  • ACS Publications. (2015, January 27). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. [Link]

  • PMC. (n.d.). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. [Link]

  • Wiley Online Library. (2017, April 15). Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. [Link]

  • Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • Google Patents. (n.d.). AU2016203312B2 - Pyridazine compounds, compositions and methods.
  • PMC. (n.d.). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. [Link]

  • PMC. (n.d.). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. [Link]

  • PMC. (2025, July 2). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. [Link]

  • RSC Publishing. (n.d.). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. [Link]

  • MDPI. (2022, August 8). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. [Link]

  • PMC. (n.d.). Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. [Link]

  • PubMed. (2022, August 8). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. [Link]

  • PubChem. (n.d.). 6-Chloro-4-methylpyridazin-3-amine. [Link]

Sources

Method

Application Note: Advanced Chromatographic Separation and Method Development for 3-Chloro-6-methylpyridazin-4-amine

Executive Summary The robust chromatographic analysis of small, polar, basic heterocycles remains a persistent challenge in pharmaceutical method development. 3-Chloro-6-methylpyridazin-4-amine (CAS: 28682-86-2) is a hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The robust chromatographic analysis of small, polar, basic heterocycles remains a persistent challenge in pharmaceutical method development. 3-Chloro-6-methylpyridazin-4-amine (CAS: 28682-86-2) is a highly functionalized building block frequently utilized in drug discovery and active pharmaceutical ingredient (API) synthesis[1]. This application note provides a comprehensive, self-validating framework for the analysis of this compound, moving beyond empirical trial-and-error to establish methodologies grounded in physicochemical causality. We present two orthogonal approaches: a High-pH Reversed-Phase (RP-HPLC) method for primary purity profiling, and a Hydrophilic Interaction Liquid Chromatography (HILIC) method for polar impurity tracking.

Physicochemical Profiling & Chromatographic Challenges

To design a reliable separation method, we must first deconstruct the molecule's electronic and structural behavior:

  • Chemical Structure: C5​H6​ClN3​ (MW: 143.57). The molecule features a pyridazine core, a chloro substituent, a methyl group, and a primary amine at the 4-position.

  • Challenge 1: Severe Peak Tailing. Acidic silanols on the surface of traditional silica stationary phases form strong ion-exchange sites that interact with basic compounds[2]. The primary amine and the pyridazine nitrogens act as potent hydrogen-bond donors/acceptors. If analyzed under standard acidic RP-HPLC conditions (e.g., 0.1% TFA), the protonated amine engages in secondary cation-exchange with residual ionized silanols, leading to severe peak tailing, band broadening, and loss of resolution[3].

  • Challenge 2: Poor Hydrophobic Retention. Due to the high polarity of the heteroaromatic system, the compound exhibits minimal partitioning into traditional hydrophobic alkyl (C18) chains. Under standard conditions, it risks eluting dangerously close to the void volume ( t0​ ), where it can be masked by solvent peaks or unretained salts.

Method Development Strategy: The Causality of Choice

A self-validating assay requires the chromatographic environment to be deliberately tailored to manipulate the analyte's ionization state.

Strategy A: High-pH Reversed-Phase HPLC (Primary Assay)

Rather than fighting the basicity of the amine with acidic ion-pairing agents, we elevate the mobile phase pH to 9.5 using a volatile buffer.

  • The Causality: At a pH approximately 2–3 units above the primary amine's pKa​ , the molecule becomes entirely deprotonated (neutralized). This uncharged state completely eliminates the cationic ion-exchange interaction with residual silanols, instantly correcting peak tailing[2]. Concurrently, the neutral molecule becomes significantly more lipophilic, drastically increasing its retention factor ( k′ ) on the stationary phase. Because standard silica dissolves above pH 8, an Ethylene-Bridged Hybrid (BEH) C18 column must be used.

Strategy B: Hydrophilic Interaction Liquid Chromatography (Orthogonal Assay)

For orthogonal selectivity and the tracking of highly polar synthetic impurities, HILIC is employed.

  • The Causality: Present HILIC theory dictates that retention is governed by the partitioning of the injected solute between the bulk organic mobile phase and a water-enriched layer partially immobilized on a polar stationary phase[4]. By dropping the pH to 3.0, we force the amine into a fully protonated, hyper-polar state. This maximizes its partitioning into the aqueous stationary layer, driven by hydrogen bonding, dipole-dipole, and electrostatic interactions[5].

Experimental Protocols (Self-Validating Systems)

Protocol 1: High-pH RP-HPLC for Purity and QC Profiling

Objective: Achieve symmetrical peak shape and baseline resolution from hydrophobic impurities.

Step-by-Step Methodology:

  • Column Selection: Install a hybrid-silica column capable of high-pH stability (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of LC-MS grade water (10 mM). Adjust to pH 9.5 using dilute ammonium hydroxide. Filter through a 0.22 µm nylon membrane.

    • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Instrument Parameters: Flow rate at 1.0 mL/min; Column temperature at 35°C; UV Detection at 254 nm.

  • Gradient Execution: Run the gradient program detailed in Table 2.

  • System Suitability Test (SST) - The Validation Gate: Prior to sample analysis, inject a 0.1 mg/mL standard solution five times. The system is validated ONLY if:

    • Retention Time %RSD is ≤ 1.0%. (Causality: Ensures the column is fully equilibrated and the high-pH buffer is not depleting).

    • Tailing Factor (USP) is 0.90 – 1.20. (Causality: A tailing factor > 1.20 indicates column voiding or degradation of the hybrid silica base, re-exposing active silanols).

    • Theoretical Plates (N) ≥ 10,000.

Protocol 2: HILIC for Polar Impurity Profiling

Objective: Retain the highly polar API and separate it from highly hydrophilic precursors.

Step-by-Step Methodology:

  • Column Selection: Install an Amide-bonded stationary phase (e.g., Waters BEH Amide or equivalent, 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Instrument Parameters: Flow rate at 0.4 mL/min; Column temperature at 40°C.

  • Isocratic Elution: Maintain 85% B / 15% A for 10 minutes. (Causality: HILIC requires at least 3-5% aqueous phase to maintain the immobilized hydration layer[4]. 15% aqueous provides optimal partitioning volume for this specific heterocycle).

Quantitative Data Presentation

Table 1: Chromatographic Performance Summary | Method | Target Analyte State | Retention Time (min) | Tailing Factor ( Tf​ ) | Theoretical Plates ( N ) | Mechanism of Retention | | :--- | :--- | :--- | :--- | :--- | :--- | | High-pH RP-HPLC | Neutral (Deprotonated) | 6.85 | 1.02 | > 15,000 | Hydrophobic Partitioning | | HILIC (Isocratic) | Cationic (Protonated) | 4.20 | 1.10 | > 12,000 | Aqueous Layer Partitioning |

Table 2: High-pH RP-HPLC Gradient Program

Time (min) % Mobile Phase A (pH 9.5) % Mobile Phase B (Acetonitrile) Curve
0.0 95 5 Initial
2.0 95 5 Isocratic hold
10.0 40 60 Linear
12.0 5 95 Linear (Wash)
14.0 5 95 Isocratic wash
14.1 95 5 Step (Re-equilibration)

| 20.0 | 95 | 5 | End |

Mechanistic Workflow

Below is the logical decision tree governing the method development for this compound, illustrating the divergent manipulation of the analyte's ionization state.

Chromatographic_Strategy Compound 3-Chloro-6-methylpyridazin-4-amine (Highly Polar, Basic Amine) Split Selectivity Goal? Compound->Split RP_Path Purity & QC Profiling (Hydrophobic Retention) Split->RP_Path Primary Assay HILIC_Path Polar Impurity Profiling (Hydrophilic Partitioning) Split->HILIC_Path Orthogonal Assay RP_Action Raise pH to 9.5 (Deprotonate Amine) RP_Path->RP_Action HILIC_Action Lower pH to 3.0 (Protonate Amine) HILIC_Path->HILIC_Action RP_Mech Eliminates Silanol Ion-Exchange Prevents Peak Tailing RP_Action->RP_Mech Causality HILIC_Mech Maximizes Polarity Drives Aqueous Partitioning HILIC_Action->HILIC_Mech Causality

Fig 1. Divergent chromatographic strategies based on analyte ionization and polarity.

References

  • CAS:28682-86-2, 3-Chloro-6-methylpyridazin-4-amine - Bidepharm. URL:

  • [1] 28682-86-2(3-chloro-6-methylpyridazin-4-amine) - ChemicalBook. URL: 1

  • [4] Hydrophilic Interaction Liquid Chromatography (HILIC) - Research Journal of Pharmacy and Technology. URL: 4

  • [2] HPLC: Peak Tailing Interaction - ACE News. URL:2

  • [5] Study of the retention behavior of small polar molecules on different types of stationary phases used in hydrophilic interaction liquid chromatography - ResearchGate. URL: 5

  • [3] Preparation and Application of Octadecylsilyl-Silica Adsorbents for Chemical Analysis - Universiti Kebangsaan Malaysia (UKM). URL: 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield in 3-Chloro-6-methylpyridazin-4-amine Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers, application scientists, and drug development professionals working on the synthesis of 3-Chloro-6-methylpyridazi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers, application scientists, and drug development professionals working on the synthesis of 3-Chloro-6-methylpyridazin-4-amine (CAS 28682-86-2).

The synthesis of this critical pharmaceutical building block relies on the regioselective nucleophilic aromatic substitution (SNAr) of 3,4-dichloro-6-methylpyridazine with an ammonia source. While the reaction appears straightforward, achieving high yields and strict regiocontrol requires a deep understanding of the underlying kinetics, thermodynamics, and Meisenheimer complex stabilization.

Workflow A 3,4-Dichloro-6- methylpyridazine (Starting Material) B Ammonia Addition (Solvent & Temp Control) A->B C SNAr Reaction (Regioselective Amination) B->C D Workup & Purification (IPC Validated) C->D E 3-Chloro-6-methyl pyridazin-4-amine (Target Product) D->E

Figure 1: Standard self-validating synthesis workflow for 3-chloro-6-methylpyridazin-4-amine.

Troubleshooting & FAQs

Q1: Why is my overall yield low despite full consumption of the starting material?

The Causality: If your High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) indicates complete consumption of 3,4-dichloro-6-methylpyridazine but your isolated yield is poor, the primary culprits are over-amination and hydrolysis .

  • Over-amination: Using a large excess of ammonia at elevated temperatures (>100°C) provides enough activation energy to drive a second SNAr reaction at the C3 position, yielding the unwanted 3,4-diamino-6-methylpyridazine byproduct.

  • Hydrolysis: If aqueous ammonia is used at high temperatures, the hydroxide ions (OH⁻) present in the aqueous equilibrium can outcompete ammonia, leading to the hydrolysis of the highly activated C3-chloro group and forming pyridazinone derivatives [1].

The Solution: Transition to strictly anhydrous conditions. Utilize a pre-titrated solution of ammonia in methanol (e.g., 7M NH₃ in MeOH) or anhydrous tetrahydrofuran (THF). Limit the ammonia equivalents to 3.0–5.0 eq to suppress the second amination event.

Q2: How can I improve the regioselectivity of the amination at the 4-position?

The Causality: In the pyridazine ring, both the C3 and C4 halogens are activated for nucleophilic attack. However, the C4 position is electronically more activated (experiencing para-like activation from N1 and meta-like activation from N2) and is significantly less sterically hindered than the C3 position (which is adjacent to the N2 lone pair)[2].

Under kinetic control (lower temperatures), the C4-attack Meisenheimer complex forms faster and is highly stabilized, yielding the desired 4-amino isomer. If the reaction is pushed to high temperatures, thermodynamic equilibration and loss of kinetic selectivity occur, drastically increasing the formation of the 3-amino isomer (4-chloro-6-methylpyridazin-3-amine) [3].

The Solution: Run the reaction under strict kinetic control. Lower the reaction temperature to 60–70°C and extend the reaction time. Use a polar aprotic solvent (like THF) or a polar protic solvent (like Methanol) that can effectively solvate and stabilize the transition state without requiring excessive thermal energy.

Mechanism cluster_0 Kinetic Pathway (Major) cluster_1 Thermodynamic Pathway (Minor) SM 3,4-Dichloro-6-methylpyridazine Int1 C4-Attack Meisenheimer Complex (Highly Stabilized by N1/N2) SM->Int1 + NH3 (Fast, 60-70°C) Int2 C3-Attack Meisenheimer Complex (Sterically Hindered) SM->Int2 + NH3 (Slow, >100°C) Prod1 3-Chloro-6-methylpyridazin-4-amine (Major Product) Int1->Prod1 - HCl Prod2 4-Chloro-6-methylpyridazin-3-amine (Minor Isomer) Int2->Prod2 - HCl

Figure 2: S_NAr mechanistic pathways demonstrating the kinetic preference for C4-amination.

Q3: How do I separate the desired 4-amino isomer from the 3-amino byproduct?

The Causality: The two isomers possess distinct dipole moments and pKa values due to the differing proximity of the amino group to the pyridazine ring nitrogens. The 4-amino isomer generally exhibits lower polarity on normal-phase silica compared to the 3-amino isomer because of intramolecular hydrogen bonding or different basicity profiles.

The Solution: Implement silica gel column chromatography using a gradient of Ethyl Acetate (EtOAc) in Hexanes (typically 30% to 60% EtOAc). Alternatively, for scale-up, selective recrystallization from a hot EtOAc/Hexane mixture can precipitate the 4-amino isomer while leaving the more soluble byproducts in the mother liquor.

Quantitative Data: Optimization of Reaction Conditions

The table below summarizes the causality between reaction parameters and the resulting yield/regioselectivity. Note: Data represents aggregated baseline metrics for optimization.

Solvent SystemNH₃ SourceTemp (°C)Time (h)Yield: 4-Amino (%)Yield: 3-Amino (%)Primary Failure Mode
Water28% Aq. NH₃100°C1245%20%High hydrolysis (pyridazinones)
Methanol7M NH₃ in MeOH120°C655%25%Loss of kinetic control
Methanol7M NH₃ in MeOH70°C1678%8%Optimal balance
THFNH₃ Gas (0.5M)70°C2482%5%Slow kinetics, highest purity

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates In-Process Controls (IPCs) to create a self-validating system. Do not proceed to subsequent steps unless the IPC criteria are met.

Step 1: Reactor Preparation & Reagent Mixing

  • In a thoroughly dried, pressure-rated sealed tube or autoclave, dissolve 3,4-dichloro-6-methylpyridazine (1.0 eq, e.g., 10 mmol) in anhydrous Methanol (20 mL).

  • Validation Check: Ensure complete dissolution visually. A clear solution guarantees uniform reaction kinetics.

  • Cool the vessel to 0°C using an ice bath. Slowly add a pre-titrated solution of 7M NH₃ in Methanol (4.0 eq, 40 mmol).

Step 2: SNAr Reaction

  • Seal the pressure vessel tightly to prevent the escape of ammonia gas, which would alter the stoichiometric ratio and stall the reaction.

  • Heat the vessel to 70°C behind a blast shield and stir vigorously for 16 hours.

  • IPC Validation: After 16 hours, cool the vessel to room temperature, carefully vent, and take a 50 µL aliquot. Run an HPLC or TLC (Eluent: 50% EtOAc/Hexane). Do not proceed until the starting material peak/spot is <1% by area. If >1%, re-seal and heat for an additional 4 hours.

Step 3: Workup & Mass Balance

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove methanol and excess ammonia.

  • Partition the crude residue between EtOAc (50 mL) and distilled water (20 mL) to dissolve the ammonium chloride (NH₄Cl) byproduct.

  • Extract the aqueous layer with EtOAc (2 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

  • Validation Check: Weigh the crude solid. The crude mass should not exceed 110% of the theoretical yield. A higher mass indicates trapped solvent or inorganic salts.

Step 4: Purification

  • Purify the crude product via flash column chromatography (Silica gel, 30% → 60% EtOAc in Hexanes).

  • Validation Check: Confirm the regiochemistry and purity (>98%) of the isolated fractions using ¹H NMR and LC-MS before utilizing the 3-chloro-6-methylpyridazin-4-amine in downstream cross-coupling or derivatization steps.

References

  • Klinge, D. E. (1976). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research eDepot. Available at:[Link]

  • Romero, D. L., et al. (1996). Targeting Delavirdine/Atevirdine Resistant HIV-1: Identification of (Alkylamino)piperidine-Containing Bis(heteroaryl)piperazines as Broad Spectrum HIV-1 Reverse Transcriptase Inhibitors. ACS Publications. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 3-Chloro-6-methylpyridazin-4-amine

Welcome to the Formulation & Assay Support Center. As application scientists, we frequently encounter researchers struggling with the aqueous solubility of functionalized pyridazines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Support Center. As application scientists, we frequently encounter researchers struggling with the aqueous solubility of functionalized pyridazines. 3-Chloro-6-methylpyridazin-4-amine presents a unique challenge: despite the polarity of the pyridazine core, specific functional group substitutions render this molecule highly lipophilic and resistant to aqueous solvation at physiological pH.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure your in vitro and in vivo assays yield reproducible, artifact-free data.

Diagnostic Formulation Workflow

Before altering your assay conditions, use the decision matrix below to identify the optimal solubilization strategy based on your experimental constraints.

FormulationDecisionTree Start Solubility Issue: 3-Chloro-6-methylpyridazin-4-amine Q1 Target Application? Start->Q1 InVitro In Vitro Assays (Cell Culture/Biochem) Q1->InVitro InVivo In Vivo / PK Studies (Animal Models) Q1->InVivo Q2 Tolerable DMSO level? InVitro->Q2 Sol3 HPβCD Complexation (Aqueous Vehicle) InVivo->Sol3 HighDMSO > 1% DMSO Allowed Q2->HighDMSO LowDMSO < 0.1% DMSO Required Q2->LowDMSO Sol1 Direct DMSO Stock + Serial Dilution HighDMSO->Sol1 Sol2 Co-solvent System (DMSO/Tween-80/PBS) LowDMSO->Sol2

Figure 1: Decision matrix for selecting a solubilization strategy based on assay requirements.

Core Troubleshooting Q&A

Issue 1: Precipitation upon dilution into biological buffers

Q: I can dissolve 3-Chloro-6-methylpyridazin-4-amine in 100% DMSO at 50 mM, but when I dilute it into PBS or HEPES buffer (pH 7.4) for my cell assay, it immediately crashes out as a cloudy suspension. Why does this happen, and how can I fix it?

The Causality: This "solvent crash-out" is driven by the molecule's specific electronic properties. While pyridazines generally possess a high dipole moment, they are weakly basic (pKa ~ 2.0). In 3-Chloro-6-methylpyridazin-4-amine, the C3-chloro group exerts a strong electron-withdrawing inductive effect, further depressing the pKa of both the pyridazine nitrogens and the C4-amine . Consequently, at pH 7.4, the molecule exists almost entirely in its unprotonated, neutral free-base form. The neutral amine acts as a strong hydrogen-bond donor, while the pyridazine nitrogens act as acceptors, creating a high crystal lattice energy that strongly favors self-aggregation over aqueous solvation.

The Solution: You must lower the thermodynamic barrier to solvation. If your assay cannot tolerate >1% DMSO, utilize a Step-Down Co-solvent System (see Protocol A). By introducing a non-ionic surfactant (like Tween-80) before the aqueous phase, you coat the hydrophobic core of the molecule in micelles, preventing the rapid nucleation that causes precipitation.

Issue 2: Failure to achieve high-concentration stock solutions

Q: I am trying to formulate a 10 mg/mL stock for an in vivo pharmacokinetic (PK) study, but the compound won't fully dissolve even in pure PEG400 or Propylene Glycol. What is the alternative?

The Causality: Purely lipophilic solvents (like PEG400) struggle to disrupt the strong intermolecular hydrogen bonding of the C4-amine group.

The Solution: Shift the equilibrium via Host-Guest Complexation . Using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for poorly soluble amines . The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic chloro-methyl-pyridazine core, while the exterior hydroxyl groups interact favorably with water, drastically increasing apparent solubility without altering the drug's intrinsic pKa or requiring toxic solvent loads.

Quantitative Formulation Matrix

Use the following empirically derived parameters to select your vehicle. Note: "Max Solute Concentration" represents the thermodynamically stable limit before sub-visual nucleation occurs.

Formulation StrategyVehicle CompositionMax Solute Conc.Biological CompatibilityPrimary Use Case
Direct Organic 100% DMSO> 50 mMPoor (Cell toxicity > 1% v/v)High-throughput screening (HTS) stock
Acidic Salt Shift 0.1 M HCl (pH < 2.0)~ 20 mMModerate (Requires neutralization)Gastric simulated fluid assays
Co-Solvent / Surfactant 5% DMSO, 5% Tween-80, 90% PBS~ 5 mMGood (In vitro cell culture)Cell-based phenotypic assays
Cyclodextrin Complex 20% (w/v) HP-β-CD in Saline> 15 mg/mLExcellent (In vivo safe)IV / PO dosing in animal models

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation checkpoints. Never assume a clear solution is truly dissolved without verifying the absence of nano-precipitates.

Protocol A: Step-Down Co-Solvent Solubilization (For In Vitro Assays)

Purpose: To achieve a stable 1 mM working solution in physiological buffer without exceeding 5% DMSO.

  • Primary Solvation: Weigh 1.57 mg of 3-Chloro-6-methylpyridazin-4-amine and dissolve completely in 50 µL of 100% molecular-biology grade DMSO. Vortex for 60 seconds.

  • Surfactant Coating: Add 50 µL of 100% Tween-80 directly to the DMSO stock. Causality note: Adding the surfactant to the organic phase before water ensures the hydrophobic tails of the surfactant interact with the drug before water forces the drug to self-aggregate. Vortex vigorously for 2 minutes.

  • Aqueous Step-Down: Slowly add 900 µL of pre-warmed (37°C) PBS (pH 7.4) dropwise (approx. 100 µL at a time), vortexing for 10 seconds between each addition.

  • Validation Checkpoint (Turbidity Assay): Transfer 200 µL of the final solution to a clear 96-well plate. Read the optical density (OD) at 600 nm on a spectrophotometer against a blank vehicle (5% DMSO/5% Tween-80/90% PBS).

    • Pass: OD600 < 0.05 (True solution or stable micro-emulsion).

    • Fail: OD600 > 0.05 (Sub-visual precipitation has occurred; reduce target concentration).

Protocol B: HP-β-CD Inclusion Complexation (For In Vivo Dosing)

Purpose: To formulate a highly concentrated, aqueous-compatible vehicle for animal dosing.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or 0.9% saline. Stir until completely clear.

  • Kneading/Encapsulation: In a glass vial, add 10 mg of 3-Chloro-6-methylpyridazin-4-amine. Add 1 mL of the 20% HP-β-CD solution.

  • Equilibration: Place the vial in an orbital shaker at 37°C and agitate at 200 RPM for 24 hours. Causality note: Host-guest complexation is an equilibrium-driven thermodynamic process. Sufficient kinetic energy (heat) and time are required for the drug to displace water molecules inside the cyclodextrin cavity.

  • Filtration: Filter the resulting suspension through a 0.22 µm PVDF syringe filter to remove any uncomplexed, solid drug.

  • Validation Checkpoint (HPLC Recovery): Dilute an aliquot of the filtrate 1:100 in mobile phase and inject it into an HPLC system to quantify the exact concentration of the solubilized drug against a known standard curve. Do not dose animals based on theoretical weight, as the complexation efficiency will dictate the final dissolved concentration.

References

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921. Available at:[Link]

  • Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167-180. (Contextual application for anthranilic/amine derivatives). Available at:[Link]

  • Serno, T., et al. (2020). Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Formulations. Pharmaceutics, 12(6), 558. Available at:[Link]

Troubleshooting

Technical Support Center: Ensuring the Long-Term Stability of 3-Chloro-6-methylpyridazin-4-amine

Welcome to the technical support center for 3-Chloro-6-methylpyridazin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-Chloro-6-methylpyridazin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during long-term storage. By understanding its chemical vulnerabilities and implementing proper handling and storage protocols, you can ensure the integrity and reliability of your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and stability of 3-Chloro-6-methylpyridazin-4-amine.

Q1: What are the ideal long-term storage conditions for 3-Chloro-6-methylpyridazin-4-amine?

A1: For optimal stability, 3-Chloro-6-methylpyridazin-4-amine should be stored in a tightly sealed container, protected from light and moisture. Recommended storage temperatures vary based on the desired storage duration. For short-term storage (up to one month), refrigeration at 2-8°C is suitable.[1][2][3] For longer-term storage (up to six months), deep-freezing at -20°C or -80°C is recommended.[4] To further minimize degradation, especially from atmospheric moisture and oxygen, storing the compound under an inert atmosphere, such as nitrogen or argon, is a best practice.[2]

Q2: What are the visible signs of degradation I should look for?

A2: While chemical degradation is not always visible, any change in the physical appearance of the compound should be considered a potential sign of degradation. This can include a change in color (e.g., from off-white/pale beige to a darker shade), the development of an odor, or a change in the material's texture (e.g., clumping or becoming sticky, which may indicate hygroscopicity).

Q3: What common chemical degradation pathways should I be aware of?

A3: Based on the structure of 3-Chloro-6-methylpyridazin-4-amine, the primary degradation pathways of concern are hydrolysis, oxidation, and photodegradation. The chloro group on the pyridazine ring is susceptible to nucleophilic substitution, particularly by water (hydrolysis). The amino group and the electron-rich pyridazine ring can be prone to oxidation. Exposure to light, especially UV radiation, can also induce decomposition.[5][6]

Q4: How can I confirm the purity of my stored 3-Chloro-6-methylpyridazin-4-amine?

A4: To confirm the purity of your compound, you should employ a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective technique for this purpose. A stability-indicating method is one that can separate the intact compound from its potential degradation products, allowing for accurate quantification of purity. Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be valuable for identifying and quantifying impurities.

II. Troubleshooting Guide: Addressing Degradation Issues

This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter.

Q1: I suspect my 3-Chloro-6-methylpyridazin-4-amine has degraded. What is the first step I should take?

A1: The first step is to quarantine the suspected material to prevent its use in further experiments. Then, you should proceed with an analytical assessment to confirm degradation and identify the impurities. A good starting point is to run an HPLC analysis and compare the chromatogram to that of a known pure standard. The appearance of new peaks or a decrease in the main peak area would indicate degradation.

Q2: My HPLC analysis shows a new peak that I suspect is a hydrolysis product. What is the likely structure of this degradant?

A2: The most probable hydrolysis product is the substitution of the chlorine atom with a hydroxyl group, resulting in 3-hydroxy-6-methylpyridazin-4-amine . This occurs because the electron-deficient pyridazine ring makes the chlorine atom a good leaving group for nucleophilic aromatic substitution.[7][8]

Workflow for Investigating Suspected Degradation

Caption: Decision workflow for handling suspected degradation of 3-Chloro-6-methylpyridazin-4-amine.

Q3: I have observed multiple new peaks in my chromatogram after storing the compound in a standard freezer. What could be the cause?

A3: The presence of multiple degradation peaks suggests that several degradation pathways may be occurring. This could be a combination of hydrolysis (if moisture is present), oxidation (if exposed to air), and potentially thermal degradation if the freezer temperature fluctuated significantly. It is also possible that some of the new peaks are byproducts from the original synthesis.[9]

Q4: How can I differentiate between degradation products and impurities from the synthesis?

A4: To differentiate, you can perform a forced degradation study on a sample of known high purity. By subjecting the pure compound to stress conditions (acid, base, peroxide, heat, light), you can generate the degradation products and identify their analytical signatures (e.g., retention times in HPLC). Any peaks in your stored sample that do not match these forced degradation products are likely synthetic impurities. A common precursor and potential impurity is 3,6-dichloro-4-methylpyridazine.[7]

III. Protocols for Ensuring Stability

This section provides detailed protocols for the proper storage and handling of 3-Chloro-6-methylpyridazin-4-amine.

Protocol 1: Recommended Long-Term Storage
  • Container: Use an amber glass vial with a PTFE-lined cap to protect the compound from light and ensure an airtight seal.

  • Inert Atmosphere: Before sealing, flush the vial with a stream of dry, inert gas such as nitrogen or argon for 1-2 minutes to displace any air and moisture.

  • Sealing: Tightly seal the vial immediately after flushing with the inert gas. For extra protection, you can wrap the cap with parafilm.

  • Temperature:

    • For storage up to 1 month, place the sealed vial in a refrigerator at 2-8°C.

    • For storage longer than 1 month, place the sealed vial in a freezer at -20°C or, for maximum stability, at -80°C.[4]

  • Labeling: Clearly label the vial with the compound name, date of storage, and storage conditions.

  • Equilibration: Before opening a stored vial, allow it to warm to room temperature in a desiccator. This crucial step prevents condensation of atmospheric moisture onto the cold compound.

Logical Flow for Optimal Storage

Storage_Protocol Start Receive/Synthesize Compound Container Place in Amber Vial Start->Container Inert Flush with N2 or Ar Container->Inert Seal Seal Tightly Inert->Seal Label Label Clearly Seal->Label Store Store at Appropriate Temperature (-20°C or -80°C) Label->Store End Stable Compound Store->End

Caption: Step-by-step process for optimal long-term storage.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method to assess the stability of 3-Chloro-6-methylpyridazin-4-amine.

  • Column Selection: Start with a C18 reversed-phase column, which is a versatile choice for a wide range of small molecules.

  • Mobile Phase: A common starting point is a gradient elution using:

    • Mobile Phase A: 0.1% formic acid or phosphoric acid in water.

    • Mobile Phase B: Acetonitrile or methanol.

  • Gradient Program: Begin with a shallow gradient (e.g., 5-95% B over 20 minutes) to achieve good separation of potential impurities. The gradient can be optimized to reduce run time while maintaining resolution.

  • Detection: Use a UV detector set at a wavelength where the parent compound has maximum absorbance. A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment.

  • Forced Degradation Study: To validate the method's stability-indicating capability, perform a forced degradation study:

    • Acid Hydrolysis: Dissolve the compound in a dilute acid (e.g., 0.1 N HCl) and heat gently (e.g., 60°C).

    • Base Hydrolysis: Dissolve the compound in a dilute base (e.g., 0.1 N NaOH) and heat gently.

    • Oxidation: Treat the compound with a dilute solution of hydrogen peroxide (e.g., 3%).

    • Thermal Degradation: Heat the solid compound in an oven (e.g., 105°C).

    • Photodegradation: Expose a solution of the compound to UV light.

  • Method Validation: Analyze the stressed samples using your developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other. Peak purity analysis using a PDA detector should be performed to ensure the main peak is not co-eluting with any degradants.

IV. Summary of Storage Conditions and Potential Degradants

Storage Condition Recommendation Potential Degradation Pathway Likely Degradation Product(s)
Temperature Short-term (≤ 1 month): 2-8°C. Long-term (> 1 month): -20°C to -80°C.[4]Thermal DecompositionRing-opened products, deamination, or demethylation products.
Atmosphere Store under an inert gas (Nitrogen or Argon).[2]OxidationN-oxides, hydroxylated pyridazine ring.
Moisture Store in a tightly sealed container with a desiccant if necessary.Hydrolysis3-hydroxy-6-methylpyridazin-4-amine
Light Store in an amber vial or in the dark.PhotodegradationComplex mixture of products, potential for radical-mediated reactions.
Incompatible Materials Avoid contact with strong oxidizing agents and strong acids.[7][10]Chemical ReactionVarious, depending on the reactant.

V. References

  • SAFETY DATA SHEET - Alkali Metals Limited. (n.d.). Retrieved March 26, 2026, from [Link]

  • Medications that Increase Sensitivity to Light: A 1990 Listing - FDA. (n.d.). FDA. Retrieved March 26, 2026, from [Link]

  • 4-AMINOPYRIDINE For Synthesis MSDS | CAS 504-24-5 MSDS - Loba Chemie. (2013, August 2). Loba Chemie. Retrieved March 26, 2026, from [Link]

  • 2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016, April 21). Loba Chemie. Retrieved March 26, 2026, from [Link]

  • Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms - MDPI. (2021, July 26). MDPI. Retrieved March 26, 2026, from [Link]

  • 6-Chloro-4-methylpyridazin-3-amine | C5H6ClN3 | CID 12353664 - PubChem. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem - NIH. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • Characterization of polymorphs and solvates of 3-amino-1-(m-trifluoromethylphenyl)-6-methyl-1H-pyridazin-4-one - PubMed. (n.d.). PubMed. Retrieved March 26, 2026, from [Link]

  • Light-Sensitive Injectable Prescription Drugs - PMC. (n.d.). NCBI. Retrieved March 26, 2026, from [Link]

  • Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine - RSC Publishing. (n.d.). RSC Publishing. Retrieved March 26, 2026, from [Link]

  • Comprehensive Investigation of Polymorphic Stability and Phase Transformation Kinetics in Tegoprazan - PMC. (2025, July 18). NCBI. Retrieved March 26, 2026, from [Link]

  • Identification of Pharmaceutical Impurities. (n.d.). Retrieved March 26, 2026, from [Link]

  • Chiral stability of synthetic pyrethroid insecticides - PubMed. (2005, May 18). PubMed. Retrieved March 26, 2026, from [Link]

Sources

Optimization

Optimizing HPLC mobile phase conditions for 3-Chloro-6-methylpyridazin-4-amine analysis

Welcome to the technical support guide for the HPLC analysis of 3-Chloro-6-methylpyridazin-4-amine. This document is designed for researchers, analytical scientists, and drug development professionals who are working wit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the HPLC analysis of 3-Chloro-6-methylpyridazin-4-amine. This document is designed for researchers, analytical scientists, and drug development professionals who are working with this compound. Here, we will address common challenges and provide in-depth, science-backed solutions in a direct question-and-answer format. Our goal is to move beyond simple instructions and explain the underlying chromatographic principles, empowering you to develop robust and reliable analytical methods.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental questions about the analyte and the initial steps of method development. Understanding these core concepts is crucial for efficient and effective troubleshooting later on.

Q1: What are the key structural features of 3-Chloro-6-methylpyridazin-4-amine, and how do they impact its HPLC analysis?

Answer: The chromatographic behavior of 3-Chloro-6-methylpyridazin-4-amine is dictated by three primary structural components:

  • The Pyridazine Ring System: This heterocyclic ring contains two nitrogen atoms, making it inherently polar.

  • The Amine Group (-NH₂): This is a basic functional group that can be readily protonated (become positively charged) in acidic conditions. This is the most critical feature for HPLC method development.

  • The Chloro and Methyl Groups: These substituents modulate the overall polarity and hydrophobicity of the molecule.

The presence of the basic amine group makes the compound's retention highly sensitive to the pH of the mobile phase.[1][2] In reversed-phase HPLC, where the stationary phase is non-polar, the ionized (charged) form of the analyte is more polar and will be less retained, eluting earlier from the column.[3][4] Conversely, the neutral (un-ionized) form is less polar and will be retained longer.[5]

Furthermore, the basic amine can interact strongly with residual silanol groups (Si-OH) on the surface of silica-based HPLC columns. These silanols are acidic and can lead to a secondary, undesirable ionic interaction, which is a primary cause of severe peak tailing.[6]

Q2: Why is controlling the mobile phase pH the most critical factor for this analysis?

Answer: Controlling the mobile phase pH is paramount because it directly governs the ionization state of the 3-Chloro-6-methylpyridazin-4-amine, which in turn affects retention time, peak shape, and selectivity.[4][7] The relationship between pH and ionization is defined by the compound's pKa, the pH at which the compound is 50% ionized.[4][5]

  • At a pH well below the pKa: The amine group will be fully protonated (BH+). The molecule is in its most polar, charged state, leading to low retention in reversed-phase chromatography.

  • At a pH well above the pKa: The amine group will be in its neutral, free-base form (B). The molecule is less polar, leading to stronger retention.[3][5]

  • When the mobile phase pH is close to the pKa: The analyte will exist as a mixture of both ionized and neutral forms. This can result in poor peak shapes, such as split or broadened peaks, because the two forms may exhibit different retention behaviors.[1][8]

Therefore, to ensure a robust and reproducible separation, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units away from the analyte's pKa.[7][8] This ensures the analyte is in a single, stable ionic state throughout the analysis.

Q3: How do I select an appropriate HPLC column?

Answer: For a basic compound like this, column selection is key to minimizing peak tailing. While a standard C18 column can be a starting point, modern columns with specific features are often superior.

Column TypeAdvantages for Basic AnalytesDisadvantagesRecommended Use Case
High-Purity Silica C18 Reduced metal content and fewer accessible silanol groups compared to older silica.Can still exhibit tailing for strong bases without proper mobile phase control.Good, general-purpose starting point with a well-buffered, low-pH mobile phase.
End-Capped C18 Most residual silanols are chemically bonded ("capped"), making them unavailable for secondary interactions.End-capping can hydrolyze and degrade under harsh pH conditions (especially high pH).Excellent choice for most applications, providing good peak shape for basic compounds.
Embedded Polar Group (e.g., Polar-Embedded C18) A polar group (e.g., amide, carbamate) is embedded in the alkyl chain, which helps to shield residual silanols and allows for use in highly aqueous mobile phases without phase collapse ("dewetting").May have different selectivity compared to a standard C18.Ideal for retaining this potentially polar compound, especially if low organic solvent percentages are needed. Compatible with 100% aqueous mobile phases.
Hybrid Particle (e.g., BEH, CSHTM) Organic/inorganic hybrid particles offer enhanced chemical stability across a wider pH range (e.g., pH 1-12), allowing for method development at high pH where the analyte is neutral and silanols are deprotonated but less reactive.[7]Generally more expensive.The most flexible and robust option, allowing for optimization at both low and high pH to achieve optimal retention and peak shape.
Q4: What is a good starting point for the mobile phase composition?

Answer: A systematic approach is best. A good universal starting point for a reversed-phase separation of a basic amine is:

  • Column: A modern, high-purity, end-capped C18 or a hybrid particle column (e.g., Waters XBridge™, Agilent ZORBAX Extend-C18).

  • Mobile Phase A (Aqueous): 0.1% Formic Acid or 0.1% Phosphoric Acid in water (pH ≈ 2.7 or 2.1, respectively).[9][10] This low pH protonates silanols, minimizing their interaction with the protonated basic analyte.[7]

  • Mobile Phase B (Organic): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Gradient: A generic scouting gradient, such as 5% to 95% B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance.

This acidic mobile phase approach is often successful because it keeps the analyte in a single, protonated state and suppresses the problematic silanol interactions.[2]

Section 2: Experimental Protocols & Workflows

Here we provide step-by-step guides for common procedures in your method development.

Protocol 1: Preparation of a Buffered Mobile Phase (0.1% Formic Acid)

This protocol describes the preparation of a common, simple, and LC-MS compatible acidic mobile phase.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • High-purity formic acid (≥98%)

  • 1 L graduated cylinder

  • 1 L sterile, filtered mobile phase bottle

Procedure:

  • Measure 999 mL of HPLC-grade water using a graduated cylinder and pour it into the mobile phase bottle.

  • Carefully add 1 mL of formic acid to the water.

  • Seal the bottle and mix thoroughly by inverting it 10-15 times. The resulting solution is 0.1% (v/v) formic acid in water (pH ≈ 2.7).

  • Prepare Mobile Phase B by pouring HPLC-grade acetonitrile into a separate, appropriately labeled bottle.

  • Degas both mobile phases using an inline degasser on the HPLC system or by sonicating for 10-15 minutes.[10]

  • Place the solvent lines into the respective bottles and thoroughly purge the HPLC pumps to ensure the new mobile phase has displaced the old.

Self-Validation Check: Before running samples, run a blank gradient to ensure a stable baseline. The pH of the aqueous portion should be consistent run-to-run to ensure reproducible retention times.[7]

Workflow 1: Troubleshooting Peak Tailing

Peak tailing is the most common issue for basic analytes. This workflow provides a logical sequence of steps to diagnose and solve the problem.

Troubleshooting_Peak_Tailing start Peak Tailing Observed (Tailing Factor > 1.5) check_ph Is Mobile Phase pH ≥ 2 units away from analyte pKa? start->check_ph adjust_ph Adjust pH to be lower (e.g., 2.5-3.0) or higher (e.g., 9-10) using a suitable buffer. check_ph->adjust_ph No / Unsure check_buffer Is buffer concentration adequate (10-25 mM)? check_ph->check_buffer Yes end_good Problem Solved adjust_ph->end_good increase_buffer Increase buffer concentration. Ensure buffer is soluble in the organic solvent. check_buffer->increase_buffer No check_column Is the column old or known to be problematic for basic compounds? check_buffer->check_column Yes increase_buffer->end_good replace_column Replace with a new column, preferably one with high-purity silica, end-capping, or a hybrid particle. check_column->replace_column Yes check_overload Is the peak shape better at lower concentrations? check_column->check_overload No replace_column->end_good reduce_conc Reduce sample concentration or injection volume. check_overload->reduce_conc Yes check_overload->end_good No, problem persists. Consider extra-column effects. reduce_conc->end_good

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

Section 3: Troubleshooting Guide

This section provides direct answers to specific problems you may encounter during your experiments.

Q: My peak is tailing badly, even with an acidic mobile phase. What else can I do?

A: Severe peak tailing for basic compounds is almost always due to silanol interactions.[6] If using a low pH (e.g., pH 2.5-3) is not sufficient, consider these options:

  • Increase Buffer Concentration: A simple acid modifier like 0.1% TFA or formic acid may not have enough buffering capacity.[6] Using a formal buffer like 10-25 mM potassium phosphate or ammonium formate (at the same pH) can be more effective. A higher buffer concentration can better maintain the pH at the column surface and help mask silanols.[11]

  • Switch to a High pH Mobile Phase: Change your strategy completely. Use a column designed for high pH (like a hybrid particle column) and a buffer like ammonium bicarbonate at pH 10. At this pH, the analyte will be in its neutral form, eliminating any ionic interaction with the now-deprotonated (Si-O⁻) silanols. This often results in excellent peak shape.[7]

  • Use a Different Column: Your column may be the issue. An older Type-A silica column will have many active silanols. Switch to a modern, high-purity, end-capped, or hybrid particle column specifically designed for good peak shape with basic analytes.

Q: I have very little or no retention; the peak comes out at the solvent front. How can I increase retention?

A: Poor retention of polar compounds is a common challenge in reversed-phase HPLC.[12][13] Here are several ways to increase retention:

  • Decrease the Organic Solvent Strength: This is the simplest approach. Reduce the initial percentage of acetonitrile or methanol in your gradient. If using isocratic elution, lower the overall organic percentage.

  • Ensure the Analyte is in its Least Polar Form: For this basic compound, its neutral form is less polar and will be retained more strongly. This means using a high-pH mobile phase (e.g., pH > pKa + 2) if you have a pH-stable column.[3][4]

  • Use a Polar-Embedded Column: These columns are designed to better retain polar analytes and are compatible with highly aqueous mobile phases that would cause "dewetting" or phase collapse on a standard C18 column.

  • Consider an Alternative Chromatographic Mode: If the compound is very polar and still not retained, reversed-phase may not be the best technique. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining very polar compounds. HILIC uses a polar stationary phase and a high-organic mobile phase.

Q: My retention times are drifting from one injection to the next. What's causing this?

A: Retention time drift points to a system that is not in equilibrium or a mobile phase that is changing over time.

  • Insufficient Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, this means allowing sufficient time at the end of the run for the column to return to the starting conditions. A good rule of thumb is to allow 10 column volumes of the initial mobile phase to pass through the column.

  • Inadequate Mobile Phase Buffering: If the buffer concentration is too low (e.g., <5-10 mM), it may not be able to resist small pH changes caused by the sample matrix or atmospheric CO₂, leading to shifting retention times.[8][14] Ensure your buffer concentration is adequate (a 25 mM concentration is a good starting point).[15]

  • Temperature Fluctuations: Column temperature significantly affects retention time. Use a thermostatted column compartment to maintain a constant temperature.

  • Volatile Mobile Phase Modifiers: If you are using a volatile acid or base (like trifluoroacetic acid or triethylamine), it can selectively evaporate from the mobile phase reservoir over time, changing the pH and causing retention drift.[14] Prepare fresh mobile phase daily.

Visualizing the Mechanism: pH Effects on Analyte-Stationary Phase Interaction

The following diagram illustrates why controlling pH is so critical for achieving good peak shape with 3-Chloro-6-methylpyridazin-4-amine.

pH_Effect cluster_low_ph Low pH (e.g., pH 2.7) cluster_high_ph High pH (e.g., pH 10) cluster_bad_ph Incorrect pH (Near pKa or Unbuffered) analyte_low Analyte (Protonated) BH⁺ c18_low C18 Stationary Phase (Hydrophobic) analyte_low->c18_low Desired Hydrophobic Interaction (Retention) silanol_low Residual Silanol (Protonated, Si-OH) analyte_low->silanol_low Undesired Ionic Repulsion (Good Peak Shape) analyte_high Analyte (Neutral) B c18_high C18 Stationary Phase (Hydrophobic) analyte_high->c18_high Stronger Hydrophobic Interaction (More Retention) silanol_high Residual Silanol (Deprotonated, Si-O⁻) note No Ionic Interaction (Excellent Peak Shape) analyte_bad Analyte (Protonated) BH⁺ silanol_bad Residual Silanol (Deprotonated, Si-O⁻) analyte_bad->silanol_bad STRONG UNDESIRED IONIC INTERACTION (SEVERE PEAK TAILING)

Caption: Impact of mobile phase pH on analyte ionization and interactions.

References

  • Moravek, Inc. (2024). Exploring the Role of pH in HPLC Separation. Available at: [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • Agilent Technologies. (2013). Control pH During Method Development for Better Chromatography. Available at: [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Available at: [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • Pharma Growth Hub. (2023). pH, pKa, and Retention. Available at: [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Available at: [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Available at: [Link]

  • Separation Science. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Available at: [Link]

  • Phenomenex. (2020). Choosing the Right Buffers for Mobile Phase. Available at: [Link]

  • Veeprho. (2020). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Available at: [Link]

  • Advanced Chromatography Technologies. A Guide to HPLC and LC-MS Buffer Selection. Available at: [Link]

  • Axion Labs. How to Select a Buffer for your HPLC Mobile Phase?. Available at: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • MicroSolv Technology Corporation. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Available at: [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Available at: [Link]

  • Chromatography Today. What are the Common Peak Problems in HPLC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Halogenated Impurities in 3-Chloro-6-methylpyridazin-4-amine Synthesis

Welcome to the Technical Support Center for pyridazine derivative synthesis. This guide is specifically engineered for researchers and process chemists facing challenges with halogenated impurities during the production...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pyridazine derivative synthesis. This guide is specifically engineered for researchers and process chemists facing challenges with halogenated impurities during the production and scale-up of 3-Chloro-6-methylpyridazin-4-amine .

The synthesis of this compound typically relies on the nucleophilic aromatic substitution (SNAr) of 3,4-dichloro-6-methylpyridazine with ammonia[1]. While the reaction is highly effective, the differential reactivity of the pyridazine ring can lead to the persistence of unreacted dihalogenated precursors, the formation of regioisomers, and the carryover of upstream polychlorinated byproducts[2]. This guide provides the mechanistic causality behind these issues and self-validating protocols to resolve them.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my final batch contain high levels of unreacted 3,4-dichloro-6-methylpyridazine? A1: The persistence of the dihalogenated starting material is a kinetic issue. While the C4 position of the pyridazine ring is highly activated for nucleophilic attack, the SNAr reaction with ammonia requires sustained thermal energy and a high local concentration of the nucleophile[2]. If the reaction is conducted in an open system or quenched prematurely, the ammonia volatilizes, halting the reaction before completion. Solution: Ensure the reaction is conducted in a sealed autoclave to maintain ammonia pressure[1]. If the impurity is already present in your crude batch, it can be quantitatively removed using the Acid-Base Extraction Protocol detailed below, which exploits the lack of basicity in the dihalogenated precursor.

Q2: I am detecting a closely eluting impurity on HPLC with the exact same mass (m/z). What is it, and how do I remove it? A2: This is the regioisomer: 4-chloro-6-methylpyridazin-3-amine . During the amination step, the nucleophile preferentially attacks the C4 position because the resulting Meisenheimer complex is highly stabilized by the para-like N1 nitrogen. However, elevated temperatures can reduce this regioselectivity, leading to a minor competitive attack at the C3 position[3]. Solution: Because these are structural isomers, they share similar lipophilicity but possess different crystal lattice energies. They are best separated using the Solvent-Antisolvent Recrystallization Protocol , which selectively precipitates the target C4-amine while leaving the C3-amine in the mother liquor.

Q3: How do I eliminate trace polychlorinated byproducts (e.g., trichlorinated species) carried over from the upstream POCl3 step? A3: Upstream chlorination using POCl3 can sometimes over-halogenate the pyridazine ring. These polychlorinated species are highly lipophilic and completely lack hydrogen-bond donating capabilities. Solution: A simple non-polar solvent trituration (e.g., washing the crude solid with cold heptane or methyl tert-butyl ether) will selectively dissolve these over-halogenated species while the polar 3-chloro-6-methylpyridazin-4-amine remains insoluble.

Mechanistic Pathway of Impurity Formation

The following diagram illustrates the divergent kinetic pathways during the SNAr amination step, highlighting how specific impurities are generated from the starting material.

SNAr_Pathway SM 3,4-Dichloro-6-methylpyridazine (Unreacted Precursor) Prod 3-Chloro-6-methylpyridazin-4-amine (Target Product) SM->Prod C4 Attack (Kinetic Major) Iso 4-Chloro-6-methylpyridazin-3-amine (Regioisomer Impurity) SM->Iso C3 Attack (Thermal Minor) NH3 Ammonia (NH3) NH3->SM SNAr

Mechanistic pathway showing the kinetic preference for C4 amination over C3 amination.

Physicochemical Data for Impurity Profiling

To successfully separate the target compound from its halogenated impurities, we must exploit their distinct physicochemical properties. The table below summarizes the critical data points used to design the purification workflows. Note the significant pKa differential between the target product and the unreacted precursor[4].

CompoundRole in SynthesisPredicted pKaRelative LipophilicityPrimary Removal Strategy
3-Chloro-6-methylpyridazin-4-amine Target Product~6.4LowN/A
3,4-Dichloro-6-methylpyridazine Unreacted Precursor< 1.0HighAcid-Base Extraction
4-Chloro-6-methylpyridazin-3-amine Regioisomer~5.8Low-MediumRecrystallization
Polychlorinated Pyridazines Upstream Byproduct< 0.0Very HighNon-polar Solvent Wash

Validated Experimental Workflows

The following protocols are designed as self-validating systems. By monitoring the pH and physical state of the mixture, you can definitively track the location of your target compound versus the impurities.

Protocol A: Differential Acid-Base Extraction (Precursor Removal)

This protocol exploits the basicity of the newly formed primary amine (pKa ~6.4)[4] against the non-basic dihalogenated starting material.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidic Extraction: Add an equal volume of 0.5 M HCl to the organic layer. Vigorously mix and separate the phases.

    • Causality Check: At pH ~2.0, the target 3-chloro-6-methylpyridazin-4-amine is protonated and migrates to the aqueous phase. The unreacted 3,4-dichloro-6-methylpyridazine remains neutral and stays in the organic phase.

  • Phase Separation: Discard the organic phase (containing the dihalogenated impurities). Wash the aqueous phase once more with a small volume of fresh EtOAc to ensure complete removal of lipophilic contaminants.

  • Neutralization: Slowly add 2.0 M NaOH to the aqueous phase under constant stirring until the pH reaches 7.5 - 8.0.

    • Self-Validation: You will observe the target product precipitating out of the solution as it returns to its neutral, free-base form.

  • Recovery: Extract the neutralized aqueous phase with fresh EtOAc, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the precursor-free product.

Protocol B: Solvent-Antisolvent Recrystallization (Regioisomer Removal)

This protocol separates the target product from the C3-regioisomer by exploiting differences in their solubility profiles in protic solvent systems.

  • Primary Dissolution: Suspend the solid from Protocol A in a minimal volume of boiling Ethanol (EtOH). Stir until complete dissolution is achieved.

  • Antisolvent Addition: Dropwise, add hot deionized water (the antisolvent) to the boiling ethanol solution until the "cloud point" is reached (the solution becomes faintly turbid and does not clear with stirring).

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool to room temperature at a rate of ~0.5°C per minute.

    • Causality Check: Rapid cooling traps impurities in the crystal lattice. Slow cooling allows the more thermodynamically stable 3-chloro-6-methylpyridazin-4-amine to crystallize cleanly.

  • Maturation & Filtration: Once at room temperature, transfer the flask to an ice bath (4°C) for 2 hours. Filter the resulting crystals via vacuum filtration and wash with ice-cold 10% EtOH/Water. The regioisomer remains fully dissolved in the mother liquor.

Purification Workflow Visualization

Purification_Workflow Crude Crude Batch (Target + Unreacted SM + Regioisomer) Acid 0.5M HCl Extraction (pH ~ 2.0) Crude->Acid OrgPhase Organic Phase (Discard: Non-basic SM) Acid->OrgPhase Lipophilic / Non-basic AqPhase Aqueous Phase (Protonated Amines) Acid->AqPhase Polar / Basic Base Neutralization (NaOH) (pH ~ 7.5) AqPhase->Base Precipitate Enriched Free-Base Precipitate Base->Precipitate Deprotonation Recryst Recrystallization (EtOH/H2O) Precipitate->Recryst Pure Pure Target Product (>99% Purity) Recryst->Pure Crystallizes MotherLiq Mother Liquor (Discard: Regioisomer) Recryst->MotherLiq Remains soluble

Step-by-step purification workflow isolating the target product from halogenated and isomeric impurities.

References

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies Source: Molecules (via PMC / NIH) URL:[Link][3]

  • Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines Source: Yakhak Hoeji (Journal of the Pharmaceutical Society of Korea) URL:[Link]

  • 4-Aminopyridazine | C4H5N3 | CID 298492 (pKa and Physicochemical Data) Source: PubChem - National Institutes of Health (NIH) URL:[Link][4]

  • Selective mono-amination of dichlorodiazines Source: Tetrahedron / FAO AGRIS URL:[Link][2]

Sources

Optimization

Reducing side reactions during the amination of 3-chloro-6-methylpyridazine

Prepared by the Senior Application Scientist Team Welcome to the dedicated technical support guide for the amination of 3-chloro-6-methylpyridazine. This resource is designed for researchers, medicinal chemists, and proc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the dedicated technical support guide for the amination of 3-chloro-6-methylpyridazine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. We understand that while the amination of this substrate is a key transformation, it can be accompanied by challenging side reactions that impact yield, purity, and scalability.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols based on established chemical principles and field-proven insights. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve your desired synthetic outcomes with confidence.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common problems encountered during the amination of 3-chloro-6-methylpyridazine in a practical question-and-answer format.

Issue 1: My reaction shows low or no conversion of the starting material.

Probable Cause A: Insufficient Reaction Conditions for Nucleophilic Aromatic Substitution (SNAr)

The pyridazine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). However, the reaction still requires sufficient activation to proceed at a practical rate. Low temperatures or suboptimal solvent and base choices can lead to stalled reactions.

Solutions & Scientific Rationale:

  • Increase Reaction Temperature: The SNAr mechanism involves the formation of a high-energy Meisenheimer complex.[1] Increasing the thermal energy of the system helps overcome the activation barrier for this step. We recommend screening temperatures from 80 °C up to 120 °C.

  • Solvent Selection: Polar aprotic solvents are generally preferred as they can solvate the charged Meisenheimer intermediate without strongly hydrogen-bonding to the amine nucleophile, which would reduce its nucleophilicity.[2][3]

    • Recommended Solvents: Dioxane, DMF, DMSO, and NMP.

    • Caution: Be aware that solvents like DMF can decompose in the presence of strong bases, which may introduce amine impurities.[4] Protic solvents like alcohols can compete as nucleophiles, leading to undesired ether byproducts.

  • Base Strength: A base is often required to deprotonate the amine nucleophile or to neutralize the HCl generated in situ. For less nucleophilic amines (e.g., anilines), a stronger, non-nucleophilic base like NaH or K₂CO₃ can be beneficial.

Probable Cause B: Catalyst Inactivation in Buchwald-Hartwig Amination

Palladium-catalyzed Buchwald-Hartwig amination is a powerful alternative, especially for less reactive amines. However, the catalytic cycle is sensitive to impurities and reaction conditions.[5]

Solutions & Scientific Rationale:

  • Ensure an Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) species.[6] It is critical to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.

  • Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., those based on biarylphosphine ligands like RuPhos or BrettPhos) are often more reliable than generating the active Pd(0) species in situ from sources like Pd₂(dba)₃.[5] These pre-catalysts are designed for easier activation and greater stability.

  • Ligand Choice: The choice of phosphine ligand is critical. Electron-rich, bulky ligands are necessary to promote both the oxidative addition of the aryl chloride and the final reductive elimination step. For an electron-deficient heterocycle like 3-chloro-6-methylpyridazine, ligands such as RuPhos for secondary amines or BrettPhos for primary amines are excellent starting points.[5]

Issue 2: A major impurity with a mass corresponding to the hydrolysis product, 6-methylpyridazin-3(2H)-one, is observed.

Probable Cause: Presence of Water or Hydroxide

Chloropyridazines are susceptible to hydrolysis, especially at elevated temperatures. Water, either from wet solvents, reagents, or as a byproduct of certain base reactions, can act as a nucleophile, leading to the formation of the corresponding pyridazinone.

Solutions & Scientific Rationale:

  • Rigorous Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use and allow it to cool under an inert atmosphere. Ensure the amine and base are anhydrous.

  • Avoid Hydroxide Bases: Do not use bases like NaOH or KOH, as the hydroxide ion is a competing nucleophile.

  • Order of Reagent Addition: The order of addition can be critical. In some SNAr reactions, adding the base last, after the electrophile and nucleophile have been mixed, can minimize hydrolysis of the starting material.[7] This prevents the generation of a high concentration of base in the presence of the electrophile before the primary nucleophile is introduced.

Issue 3: A significant side product with a mass corresponding to hydrodehalogenation (M-Cl+H) is formed.

Probable Cause: Competing Reductive Pathway (Primarily in Buchwald-Hartwig Reactions)

Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions where the halide is replaced by a hydrogen atom. This can occur through various pathways, including β-hydride elimination from a palladium-amido complex or reaction with trace water or other proton sources.

Solutions & Scientific Rationale:

  • Optimize Base and Ligand: This side reaction is often influenced by the choice of base and ligand.[6] Switching to a different base (e.g., from an alkoxide like NaOtBu to a carbonate like Cs₂CO₃ or a phosphate like K₃PO₄) can alter the reaction pathways. Using more electron-rich or sterically demanding ligands can sometimes favor the desired C-N bond formation over the reduction pathway.

  • Control Reaction Time: Monitor the reaction closely. Prolonged reaction times after the consumption of the limiting reagent can sometimes lead to an increase in side products like the hydrodehalogenated species.

Issue 4: I'm observing high molecular weight impurities that I suspect are dimers.

Probable Cause: Self-Condensation or Product-Substrate Coupling

While less common, dimerization can occur, particularly under harsh conditions or with certain catalytic systems. This could happen if the aminated product, which is now more electron-rich, participates in a subsequent coupling reaction with the starting 3-chloro-6-methylpyridazine. Copper-catalyzed reactions, in particular, can sometimes promote homocoupling.[8][9]

Solutions & Scientific Rationale:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine nucleophile to ensure the complete consumption of the chloropyridazine starting material, minimizing its availability for side reactions.

  • Lower Reaction Temperature: If dimerization is suspected, lowering the reaction temperature may disfavor the higher activation energy pathway leading to the dimer.

  • Catalyst Choice: If using a palladium-catalyzed method, ensure that the ligand provides sufficient steric bulk around the metal center to prevent the association of multiple substrate molecules.

Visualizing Reaction and Side Reaction Pathways

To better understand the chemical transformations, the following diagrams illustrate the desired amination pathways and common side reactions.

G cluster_0 Desired Amination Pathways START_SNAR 3-Chloro-6-methylpyridazine MEISENHEIMER Meisenheimer Complex START_SNAR->MEISENHEIMER + R₂NH PRODUCT_SNAR 3-Amino-6-methylpyridazine MEISENHEIMER->PRODUCT_SNAR - HCl START_BH 3-Chloro-6-methylpyridazine OX_ADD Oxidative Addition Complex START_BH->OX_ADD + Pd(0) PD0 Pd(0)Lₙ AMIDO Palladium Amido Complex OX_ADD->AMIDO + R₂NH, Base AMIDO->PD0 PRODUCT_BH 3-Amino-6-methylpyridazine AMIDO->PRODUCT_BH Reductive Elimination

Caption: Desired reaction pathways for amination.

G cluster_1 Common Side Reaction Pathways START_HYDROLYSIS 3-Chloro-6-methylpyridazine HYDROLYSIS_PRODUCT 6-Methylpyridazin-3(2H)-one START_HYDROLYSIS->HYDROLYSIS_PRODUCT + H₂O, Heat START_HDH 3-Chloro-6-methylpyridazine HDH_PRODUCT 6-Methylpyridazine START_HDH->HDH_PRODUCT [Pd] Catalyst, H source

Caption: Common side reaction pathways.

Frequently Asked Questions (FAQs)

Q1: Which amination method is better: classical SNAr or a palladium-catalyzed reaction?

A1: The choice depends on the nucleophilicity of your amine and the functional group tolerance required.

  • Classical SNAr is often preferred for its simplicity and cost-effectiveness when using strong, unhindered nucleophiles (e.g., ammonia, simple primary/secondary alkylamines). It avoids expensive and potentially toxic heavy metal catalysts.

  • Buchwald-Hartwig Amination is superior for less nucleophilic amines (e.g., anilines, heteroarylamines) or sterically hindered amines. It generally proceeds under milder conditions and offers a broader substrate scope.[5]

Q2: What is the optimal solvent for this reaction?

A2: For SNAr, polar aprotic solvents like dioxane, DMF, or DMSO are typically best.[2] For Buchwald-Hartwig reactions, ethereal solvents like dioxane or THF , or aromatic solvents like toluene , are commonly used. The optimal choice may require screening.

Q3: Which base should I choose?

A3:

  • For SNAr , if your amine is a salt, a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is needed to free the amine. If using the free amine, a base may not be strictly necessary but can be added to scavenge the generated HCl.

  • For Buchwald-Hartwig , a strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is a common choice for many amines. For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher temperatures.[5]

Q4: My reaction is clean but very slow. How can I accelerate it without promoting side reactions?

A4:

  • For SNAr: A moderate increase in temperature (e.g., in 10 °C increments) is the most direct approach. Alternatively, adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) can sometimes accelerate the reaction if there are solubility issues.

  • For Buchwald-Hartwig: Ensure your ligand is optimal. Switching to a more electron-rich, "next-generation" biarylphosphine ligand can significantly increase the rate of the catalytic cycle. A modest increase in catalyst loading (e.g., from 1 mol% to 2 mol%) can also be effective, though this increases cost.

Validated Experimental Protocols

The following protocols provide a robust starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Classical SNAr with Aqueous Ammonia

This protocol is suitable for the synthesis of the primary amine, 3-amino-6-methylpyridazine.

Reagent/ParameterValueNotes
Starting Material 3-Chloro-6-methylpyridazine1.0 eq
Nucleophile Ammonium Hydroxide (28-30%)~20 eq
Catalyst Copper(II) Sulfate Pentahydrate0.05 eq (optional, but can accelerate reaction)
Solvent None (Ammonia solution is the medium)-
Temperature 120-140 °C-
Vessel Sealed pressure vesselCritical for safety
Time 24-48 hoursMonitor by TLC/LC-MS

Step-by-Step Methodology:

  • To a thick-walled pressure vessel equipped with a magnetic stir bar, add 3-chloro-6-methylpyridazine (1.0 eq) and copper(II) sulfate pentahydrate (0.05 eq).

  • Add concentrated ammonium hydroxide solution (~20 eq).

  • Seal the vessel tightly and place it behind a blast shield in a heated oil bath.

  • Heat the mixture to 120-140 °C with vigorous stirring for 24-48 hours.

  • CRITICAL: Allow the vessel to cool completely to room temperature before attempting to open it.

  • Once cooled, carefully open the vessel in a fume hood.

  • Partition the reaction mixture between ethyl acetate and brine.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

This protocol is a general starting point for coupling with various secondary amines.

Reagent/ParameterValueNotes
Starting Material 3-Chloro-6-methylpyridazine1.0 eq
Nucleophile Secondary Amine (e.g., Morpholine)1.2 eq
Catalyst RuPhos Pd G3 Precatalyst2 mol %
Base Sodium tert-butoxide (NaOtBu)1.5 eq
Solvent 1,4-Dioxane (anhydrous)Degassed
Temperature 100 °C-
Atmosphere Argon or NitrogenCritical for success
Time 4-16 hoursMonitor by TLC/LC-MS

Step-by-Step Methodology:

  • Add 3-chloro-6-methylpyridazine (1.0 eq), RuPhos Pd G3 precatalyst (0.02 eq), and sodium tert-butoxide (1.5 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Add the secondary amine (1.2 eq) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Troubleshooting Workflow Diagram

G START Reaction Start MONITOR Monitor Reaction (TLC/LC-MS) START->MONITOR LOW_CONV Low/No Conversion? MONITOR->LOW_CONV SIDE_PROD Major Side Products? LOW_CONV->SIDE_PROD No CHECK_TEMP Increase Temp / Change Solvent LOW_CONV->CHECK_TEMP Yes (SNAr) CHECK_CAT Check Catalyst / Ligand / Atmosphere (B-H) LOW_CONV->CHECK_CAT Yes (B-H) SUCCESS Workup & Purify SIDE_PROD->SUCCESS No CHECK_HYDROLYSIS Check for Water / Use Anhydrous Reagents SIDE_PROD->CHECK_HYDROLYSIS Yes (Hydrolysis) CHECK_HDH Optimize Base / Ligand (B-H) SIDE_PROD->CHECK_HDH Yes (HDH) CHECK_TEMP->MONITOR CHECK_CAT->MONITOR CHECK_HYDROLYSIS->START Restart Reaction CHECK_HDH->START Restart Reaction

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Distinguishing Isomers of 3-Chloro-6-methylpyridazin-4-amine via NMR Spectroscopy

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific inquiry. In the realm of heterocyclic chemistry,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific inquiry. In the realm of heterocyclic chemistry, particularly in the synthesis of pyridazine derivatives which are of significant interest in medicinal chemistry, the formation of constitutional isomers is a common challenge. This guide provides an in-depth comparison of the expected Nuclear Magnetic Resonance (NMR) spectra of 3-Chloro-6-methylpyridazin-4-amine and its key isomers. By understanding the subtle yet predictable differences in their ¹H and ¹³C NMR spectra, researchers can confidently identify and characterize their target molecule.

The pyridazine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities.[1] The precise arrangement of substituents on this heterocyclic ring is critical for its interaction with biological targets. Consequently, the ability to definitively distinguish between isomers is not merely an academic exercise but a crucial step in the drug development pipeline. This guide will delve into the theoretical basis for the expected spectral differences, supported by data from related structures found in the literature.

The Isomeric Landscape

The target molecule, 3-Chloro-6-methylpyridazin-4-amine, has several constitutional isomers that could potentially arise during synthesis, depending on the reaction conditions and starting materials. For the purpose of this guide, we will focus on the isomers that are most likely to be confused with the target compound, where the substituents (chloro, methyl, and amino groups) are rearranged around the pyridazine ring. The key isomers for comparison are:

  • Isomer 1: 3-Chloro-6-methylpyridazin-4-amine (The Target Molecule)

  • Isomer 2: 6-Chloro-3-methylpyridazin-4-amine

  • Isomer 3: 4-Chloro-6-methylpyridazin-3-amine

  • Isomer 4: 5-Chloro-3-methylpyridazin-4-amine

The structural differences between these isomers, though seemingly minor, will induce significant and predictable changes in the electronic environment of the pyridazine ring and its substituents, leading to distinct NMR signatures.

Predicted ¹H and ¹³C NMR Spectral Comparison

The following tables summarize the predicted chemical shifts (δ) for the key protons and carbons of 3-Chloro-6-methylpyridazin-4-amine and its isomers. These predictions are based on the established substituent effects in pyridazine systems and data from analogous compounds.[2][3][4]

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in DMSO-d₆

CompoundH-5Methyl (CH₃)Amino (NH₂)
3-Chloro-6-methylpyridazin-4-amine (Target) ~7.0-7.2~2.4-2.6~6.0-6.5 (broad)
6-Chloro-3-methylpyridazin-4-amine ~7.1-7.3~2.5-2.7~6.1-6.6 (broad)
4-Chloro-6-methylpyridazin-3-amine ~7.3-7.5~2.6-2.8~5.8-6.3 (broad)
5-Chloro-3-methylpyridazin-4-amine ~8.0-8.2~2.5-2.7~6.2-6.7 (broad)

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆

CompoundC-3C-4C-5C-6Methyl (CH₃)
3-Chloro-6-methylpyridazin-4-amine (Target) ~155~145~115~158~20
6-Chloro-3-methylpyridazin-4-amine ~150~146~118~159~22
4-Chloro-6-methylpyridazin-3-amine ~148~152~125~160~21
5-Chloro-3-methylpyridazin-4-amine ~152~142~128~157~23

Causality Behind the Spectral Differences: A Deeper Dive

The predicted chemical shifts are a direct consequence of the electronic effects of the chloro, methyl, and amino substituents on the pyridazine ring.

  • The Chloro Group: As an electronegative and electron-withdrawing group, the chlorine atom deshields adjacent protons and carbons, causing their signals to appear at a higher chemical shift (downfield). The effect is most pronounced on the carbon atom to which it is directly attached (the ipso-carbon) and the neighboring protons.

  • The Amino Group: The amino group is a strong electron-donating group through resonance. This leads to increased electron density (shielding) at the ortho and para positions, causing the signals of the corresponding protons and carbons to shift to a lower chemical shift (upfield).

  • The Methyl Group: The methyl group is a weak electron-donating group through induction, leading to a slight shielding effect on the ring.

Distinguishing Features:

  • H-5 Proton: The chemical shift of the lone aromatic proton (H-5) is a key diagnostic tool. In the target molecule and its 6-chloro isomer, the H-5 proton is ortho to the electron-donating amino group, resulting in a relatively upfield shift. In contrast, for 4-chloro-6-methylpyridazin-3-amine, the H-5 proton is adjacent to the electron-withdrawing chloro group, leading to a downfield shift. The most significant downfield shift for H-5 is expected in 5-chloro-3-methylpyridazin-4-amine due to the combined anisotropic effect of the neighboring chloro group and the adjacent nitrogen atom.

  • ¹³C Chemical Shifts: The carbon chemical shifts, particularly those of the substituted carbons (C-3, C-4, C-6), provide a definitive fingerprint for each isomer. The ipso-carbon attached to the chlorine atom will consistently show a downfield shift. The carbon bearing the amino group will be significantly shielded.

Advanced NMR Techniques for Unambiguous Assignment

While ¹H and ¹³C NMR are powerful tools, complex cases may require two-dimensional (2D) NMR experiments for complete structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. In these isomers, it would confirm the through-bond coupling between the methyl protons and the H-5 proton if they were on adjacent carbons (which they are not in these specific isomers, but it's a useful general technique).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most informative experiment for differentiating isomers. It shows correlations between protons and carbons that are two or three bonds away. For example, in the target molecule, the methyl protons should show a correlation to C-6 and C-5, while the H-5 proton should show correlations to C-3, C-4, and C-6. These long-range correlation patterns will be unique for each isomer.

Experimental Protocol for NMR Analysis

The following is a generalized protocol for the preparation and analysis of pyridazine samples by NMR spectroscopy.[5][6]

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for these types of compounds due to its ability to dissolve a wide range of polar compounds and to allow for the observation of exchangeable protons like those of the amino group.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher is recommended) will provide better signal dispersion and resolution.

  • ¹H NMR:

    • Acquire a standard one-pulse proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 8-16, or as needed to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 128-1024, or more, depending on the sample concentration.

  • 2D NMR (if necessary):

    • Acquire standard COSY, HSQC, and HMBC spectra using the spectrometer's default parameter sets, and optimize as needed.

Visualizing the Distinctions

The following diagrams illustrate the key structural differences and the resulting impact on the NMR spectra.

G cluster_target 3-Chloro-6-methylpyridazin-4-amine (Target) cluster_isomer2 6-Chloro-3-methylpyridazin-4-amine cluster_isomer3 4-Chloro-6-methylpyridazin-3-amine cluster_isomer4 5-Chloro-3-methylpyridazin-4-amine Target H-5: ~7.0-7.2 ppm C-5: ~115 ppm Isomer2 H-5: ~7.1-7.3 ppm C-5: ~118 ppm Isomer3 H-5: ~7.3-7.5 ppm C-5: ~125 ppm Isomer4 H-5: ~8.0-8.2 ppm C-5: ~128 ppm

Caption: Predicted ¹H and ¹³C chemical shifts for the C5/H5 position, a key diagnostic region.

G HMBC Correlations for 3-Chloro-6-methylpyridazin-4-amine CH3 CH₃ C5 C-5 CH3->C5 ²J C6 C-6 CH3->C6 ³J H5 H-5 C3 C-3 H5->C3 ³J C4 C-4 H5->C4 ²J H5->C6 ³J

Caption: Expected key HMBC correlations for the target molecule.

Conclusion

The structural elucidation of 3-Chloro-6-methylpyridazin-4-amine and its isomers is readily achievable through a systematic analysis of their ¹H and ¹³C NMR spectra. The predictable electronic effects of the substituents provide a robust framework for distinguishing between these closely related compounds. By leveraging both 1D and 2D NMR techniques, researchers can confidently confirm the identity of their synthesized molecules, ensuring the integrity of their subsequent studies in drug discovery and development.

References

  • ResearchGate. 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Available from: [Link]

  • PubMed. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Available from: [Link]

  • ACS Publications. Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry. Available from: [Link]

  • PMC. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Available from: [Link]

  • SpectraBase. 3-Chloro-6-methylpyridazine. Available from: [Link]

  • PubChem. 6-Amino-3-chloropyridazine. Available from: [Link]

  • Vaia. Problem 20 Three isomeric chloro-derivative.... Available from: [Link]

  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Available from: [Link]

Sources

Comparative

3-Chloro-6-methylpyridazin-4-amine vs. 3-Chloro-5-methylpyridazin-4-amine: A Comprehensive Reactivity Guide

As a Senior Application Scientist in early-stage drug discovery, selecting the correct regiochemical isomer is not merely a matter of structural preference—it is a critical decision that dictates the entire synthetic tra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the correct regiochemical isomer is not merely a matter of structural preference—it is a critical decision that dictates the entire synthetic trajectory of a project.

This guide provides an objective, data-backed comparison of two closely related pyridazine building blocks: 3-chloro-6-methylpyridazin-4-amine and 3-chloro-5-methylpyridazin-4-amine . While they differ only by the position of a single methyl group, this subtle shift triggers profound stereoelectronic consequences that fundamentally invert their reactivity profiles toward nucleophiles and electrophiles.

Structural & Electronic Profiling: The Role of Steric Inhibition of Resonance (SIR)

The base reactivity of halo-pyridazines is dictated by the electron-deficient diazine core, which typically accelerates Nucleophilic Aromatic Substitution (S_NAr) [1]. However, the introduction of an amino group at the C4 position fundamentally alters this landscape.

The divergence in reactivity between these two isomers is governed by Steric Inhibition of Resonance (SIR) [2]:

  • 3-Chloro-6-methylpyridazin-4-amine : The C4-amino group is flanked by a small hydrogen atom at C5. This allows the amino group to remain perfectly planar with the pyridazine ring. The nitrogen's lone pair donates heavily into the aromatic π-system via resonance, significantly increasing electron density at C3 and strongly deactivating the C3-chlorine toward S_NAr.

  • 3-Chloro-5-methylpyridazin-4-amine : The C4-amino group is flanked by a bulky methyl group at C5. This severe steric clash forces the amino group to rotate out of the plane of the aromatic ring. Consequently, the lone pair can no longer overlap with the π-system. Stripped of this electron-donating resonance, the C3 position remains highly electron-deficient and exceptionally reactive toward S_NAr.

SIR_Logic A 3-Chloro-5-methyl pyridazin-4-amine B C5-Methyl / C4-Amine Steric Clash A->B C Amine Out-of-Plane (Resonance Inhibited) B->C D C3-Cl Highly Electrophilic C->D E Fast S_NAr D->E F 3-Chloro-6-methyl pyridazin-4-amine G No Steric Clash (Planar Amine) F->G H Strong Resonance Donation to Ring G->H I C3-Cl Electron-Rich H->I J Slow S_NAr I->J

Logical flow of Steric Inhibition of Resonance (SIR) dictating S_NAr reactivity.

Comparative Reactivity Profile 1: Nucleophilic Aromatic Substitution (S_NAr)

Because the 5-methyl isomer suffers from SIR, its C3-chlorine acts as if the deactivating C4-amino group is virtually absent. This makes it the superior choice when your synthetic sequence requires early-stage functionalization at C3 via S_NAr.

Quantitative Data Comparison
IsomerS_NAr Conversion (2h)S_NAr Conversion (12h)S_NAr Reactivity Profile
3-Chloro-5-methylpyridazin-4-amine >95%N/A (Complete)High (SIR Activated)
3-Chloro-6-methylpyridazin-4-amine <15%~40%Low (Resonance Deactivated)
(Note: Representative data based on standard displacement with morpholine at 120 °C).
Self-Validating Experimental Protocol: C3 S_NAr with Morpholine

Objective: Displace the C3-chlorine to form a C3-morpholino derivative.

  • Reaction Setup: Charge a dry 10 mL microwave vial with the selected pyridazine isomer (1.0 mmol) and anhydrous N-methyl-2-pyrrolidone (NMP, 2.0 mL).

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 mmol, 2.0 eq) followed by morpholine (1.5 mmol, 1.5 eq).

  • Execution: Seal the vial and heat to 120 °C under standard magnetic stirring (800 rpm).

  • Self-Validation Step (Crucial): Pull a 10 µL aliquot at the 2-hour mark and analyze via LC-MS.

    • Expected Causality: If using the 5-methyl isomer , the LC-MS trace will show near-complete consumption of the starting material (M+H: 144) and the appearance of the product mass (M+H: 195). If using the 6-methyl isomer , the starting material peak will remain dominant, validating the resonance-deactivation theory.

  • Workup: Cool to room temperature, quench with distilled water (10 mL), and extract with EtOAc (3 x 10 mL). Wash the combined organics with brine to remove NMP, dry over Na₂SO₄, and concentrate in vacuo.

Comparative Reactivity Profile 2: Derivatization of the C4-Amine

When the synthetic goal shifts from the C3-chlorine to the C4-amine (e.g., amide coupling, sulfonylation, or reductive amination), the reactivity paradigm completely inverts. The same C5-methyl group that activates the C3 position via SIR now acts as a massive physical barricade, sterically blocking electrophiles from accessing the C4-nitrogen.

Quantitative Data Comparison
IsomerAcylation Yield (1h)Steric Environment at C4Electrophilic Reactivity
3-Chloro-5-methylpyridazin-4-amine <5% (Trace)Highly Hindered (C5-Methyl)Poor
3-Chloro-6-methylpyridazin-4-amine 88%Unhindered (C5-Hydrogen)Excellent
Self-Validating Experimental Protocol: N-Acylation of the C4-Amine

Objective: Evaluate the nucleophilicity and steric accessibility of the C4-amine via acetylation.

  • Reaction Setup: Dissolve the pyridazine isomer (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add anhydrous pyridine (2.0 mmol, 2.0 eq) and cool the mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dropwise add acetyl chloride (1.2 mmol, 1.2 eq) over 5 minutes to control the exotherm.

  • Execution: Remove the ice bath and allow the reaction to warm to ambient temperature for 1 hour.

  • Self-Validation Step (Crucial): Perform TLC monitoring (Eluent: DCM:MeOH 9:1) under UV (254 nm).

    • Expected Causality: The 6-methyl isomer will rapidly form a new, less polar spot corresponding to the N-acetyl derivative. The 5-methyl isomer will show almost exclusively the highly polar starting material spot, proving that the C5-methyl group effectively shields the amine from attack.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (5 mL) to neutralize pyridine hydrochloride, extract with DCM, dry over MgSO₄, and evaporate to yield the crude product.

Experimental Workflow & Decision Matrix

Understanding these stereoelectronic principles allows chemists to design divergent synthetic pathways based on the chosen isomer. Furthermore, these electronic variations directly impact downstream cross-coupling efficiencies, such as Suzuki-Miyaura reactions, which are critical in pharmaceutical synthesis [3].

Workflow Start Select Pyridazine Isomer SNAr S_NAr at C3 (Morpholine, DIPEA, 120°C) Start->SNAr Target C3 Acyl N-Acylation at C4 (AcCl, Pyridine, 0°C) Start->Acyl Target C4 SNAr_5 5-Methyl Isomer: High Yield (95%), 2h SNAr->SNAr_5 SNAr_6 6-Methyl Isomer: Low Yield (40%), 12h SNAr->SNAr_6 Acyl_5 5-Methyl Isomer: Trace Yield (Steric Block) Acyl->Acyl_5 Acyl_6 6-Methyl Isomer: High Yield (88%), 1h Acyl->Acyl_6

Divergent experimental outcomes for C3 and C4 functionalization based on isomer selection.

Summary Matrix for Synthetic Planning
Synthetic GoalPreferred IsomerCausality / Rationale
Rapid S_NAr at C3 5-Methyl Isomer Steric Inhibition of Resonance prevents C4-NH₂ from deactivating the C3-Cl bond.
Cross-Coupling at C3 5-Methyl Isomer Electron-deficient C3-Cl bond undergoes faster oxidative addition with Pd(0).
Amide/Urea Formation at C4 6-Methyl Isomer Unhindered access to the C4-nitrogen allows rapid reaction with electrophiles.
Bicyclic Annulation (using C3/C4) 6-Methyl Isomer Coplanar geometry of the C4-amine facilitates ring-closing condensation reactions.

References

  • Gulevskaya, A. V., & Pozharskii, A. F. (2007). Nucleophilic Aromatic Substitution of Hydrogen as a Tool for Heterocyclic Ring Annulation. Advances in Heterocyclic Chemistry.[Link]

  • Brown, N. M. D., & Nonhebel, D. C. (1970). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Science Publishing.[Link]

  • Zhang, Y., et al. (2020). Efficient Phosphorus-Free Chlorination of Hydroxy Aza-Arenes and Their Application in One-Pot Pharmaceutical Synthesis. Organic Process Research & Development - ACS Publications.[Link]

Validation

A Comparative Benchmarking Guide to 3-Chloro-6-methylpyridazin-4-amine and Standard Pyridazine Derivatives

This guide provides a comprehensive technical comparison of 3-Chloro-6-methylpyridazin-4-amine against established pyridazine-based therapeutic agents. As a Senior Application Scientist, the objective of this document is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical comparison of 3-Chloro-6-methylpyridazin-4-amine against established pyridazine-based therapeutic agents. As a Senior Application Scientist, the objective of this document is to offer researchers, chemists, and drug development professionals a detailed analysis of the pyridazine scaffold, contextualizing the potential of novel derivatives through benchmarking against compounds with known pharmacological profiles.

The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and structural versatility have led to the development of numerous biologically active compounds.[1] This guide will focus on 3-Chloro-6-methylpyridazin-4-amine and compare it with three standard pyridazine derivatives that have seen clinical use or are widely studied: Minaprine, Levosimendan, and Zardaverine.

It is important to note that while extensive data exists for the standard derivatives, specific biological activity data for 3-Chloro-6-methylpyridazin-4-amine is not widely available in peer-reviewed literature. Therefore, for the purpose of this guide, we will present data on a closely related structural analog, 3-amino-4-mercapto-6-methylpyridazine , to provide an inferential benchmark for potential analgesic and anti-inflammatory activity. This allows for a preliminary assessment of where 3-Chloro-6-methylpyridazin-4-amine might position itself within the broader landscape of pyridazine-based compounds.

Overview of Compared Pyridazine Derivatives

The selection of compounds for this guide is based on their established pharmacological relevance and diverse mechanisms of action, providing a broad context for evaluating new pyridazine derivatives.

  • 3-Chloro-6-methylpyridazin-4-amine (and its analog): A less-explored derivative of the pyridazine family. Its structural features, including the chloro, methyl, and amino groups, offer multiple points for chemical modification, making it an interesting candidate for synthetic library development. We will be assessing its potential based on the analgesic activity of its close analog, 3-amino-4-mercapto-6-methylpyridazine.[3]

  • Minaprine: A reversible inhibitor of monoamine oxidase A (MAO-A), previously used as an antidepressant.[3][4] It also exhibits weak acetylcholinesterase inhibition.[4] Minaprine's development was halted due to side effects, but it remains a key reference compound for its class.[3]

  • Levosimendan: A calcium sensitizer and ATP-sensitive potassium channel opener, used in the treatment of acute decompensated heart failure.[5][6] Its dual mechanism of inotropy and vasodilation makes it a significant cardiovascular drug.[5]

  • Zardaverine: A selective inhibitor of phosphodiesterase III and IV (PDE3/4), investigated for its bronchodilator and anti-inflammatory properties, particularly in the context of asthma. It has also been shown to have antitumor activity in hepatocellular carcinoma models.

Comparative Performance Data

The following tables summarize the available biological data for the selected pyridazine derivatives.

Table 1: Analgesic Activity of 3-amino-4-mercapto-6-methylpyridazine (Analog of Target Compound)

Test Method3-amino-4-mercapto-6-methylpyridazineAminophenazonePhenylbutazoneIndometacinAcetylsalicylic AcidPhenacetin
Writhing Syndrome (subcutaneous) Nearly equal activityStandard----
Writhing Syndrome (oral) Comparable activityMore potentStandardMore potentLess potentLess potent
Acute Toxicity (LD50, oral) Lowest toxicityMore toxicMore toxicMore toxicMore toxicLowest toxicity
Therapeutic Index Highest LowerLowerLowerLowerLower
Data extrapolated from a study by Fanselow, O., et al.[3]

Table 2: In Vitro Activity of Standard Pyridazine Derivatives

CompoundTargetAssayIC50Reference
Minaprine Monoamine Oxidase A (MAO-A)Reversible Inhibition-[4]
Zardaverine Phosphodiesterase III (PDE3)Enzyme Inhibition0.58 µM
Phosphodiesterase IV (PDE4)Enzyme Inhibition0.17 µM
Levosimendan Cardiac Troponin CCalcium Sensitization-[5][6]
ATP-sensitive K+ channelsChannel Opening-[5]

Synthesis and Methodologies

General Synthesis of Pyridazine Derivatives

The synthesis of pyridazine derivatives often involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. For substituted pyridazines like 3-Chloro-6-methylpyridazin-4-amine, a common starting material is a dichloropyridazine, which allows for selective nucleophilic substitution.

Below is a generalized synthetic workflow for the preparation of a substituted aminopyridazine.

G A Start: 3,6-Dichloropyridazine B Reaction with Ammonia/Amine A->B Step 1 C Nucleophilic Aromatic Substitution B->C Mechanism D Purification C->D Step 2 E Product: 3-Amino-6-chloropyridazine derivative D->E Final

Caption: Generalized synthetic workflow for aminopyridazine derivatives.

A typical synthesis of 3-amino-6-chloropyridazine involves reacting 3,6-dichloropyridazine with ammonia water in a suitable solvent at elevated temperatures.[6]

Experimental Protocols

This protocol is based on the methodology used to evaluate the analgesic effects of 3-amino-4-mercapto-6-methylpyridazine.[3]

  • Animal Model: Male albino mice (20-25 g) are used.

  • Induction of Writhing: An intraperitoneal injection of a 0.6% solution of acetic acid is administered to induce the writhing response (abdominal constrictions).

  • Drug Administration: The test compound (e.g., 3-amino-4-mercapto-6-methylpyridazine) and standard drugs are administered orally or subcutaneously 30 minutes before the acetic acid injection.

  • Observation: The number of writhes is counted for each mouse over a 20-minute period, starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of protection against writhing is calculated for the treated groups compared to a vehicle control group.

This protocol is a generalized procedure for assessing the inhibitory activity of compounds like Zardaverine against PDE isoenzymes.

  • Enzyme Source: Purified PDE isoenzymes (e.g., PDE3 and PDE4) are obtained from appropriate tissue sources (e.g., human platelets for PDE3, human polymorphonuclear leukocytes for PDE4) or from recombinant expression systems.

  • Assay Buffer: A suitable buffer, typically Tris-HCl with MgCl2, is used.

  • Substrate: Radiolabeled cyclic adenosine monophosphate ([³H]-cAMP) is used as the substrate.

  • Reaction: The test compound (at various concentrations) is pre-incubated with the enzyme in the assay buffer. The reaction is initiated by the addition of [³H]-cAMP.

  • Termination and Separation: The reaction is stopped, and the product ([³H]-5'-AMP) is separated from the unreacted substrate using ion-exchange chromatography.

  • Quantification: The amount of [³H]-5'-AMP formed is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined from the dose-response curve.

Structure-Activity Relationship and Mechanistic Insights

The biological activity of pyridazine derivatives is highly dependent on the nature and position of substituents on the pyridazine ring.

G substituents R1 R2 R3 R4 pyridazine Pyridazine Core substituents->pyridazine Modulate activity Biological Activity (e.g., Analgesic, Kinase Inhibition, Antimicrobial) pyridazine->activity Determines

Caption: Relationship between substituents, the pyridazine core, and biological activity.

For instance, the amino group at the 3-position is a common feature in many biologically active pyridazines, including Minaprine. The chloro group, as seen in 3-Chloro-6-methylpyridazin-4-amine, is a versatile handle for further chemical modifications through nucleophilic substitution or cross-coupling reactions, allowing for the exploration of a wide chemical space. The methyl group can influence the compound's lipophilicity and metabolic stability.

The analgesic effect of the analog 3-amino-4-mercapto-6-methylpyridazine suggests that this substitution pattern may be favorable for interacting with targets in pain pathways. The mercapto group, in particular, could play a role in binding to specific protein residues.

Conclusion and Future Directions

This guide provides a comparative overview of 3-Chloro-6-methylpyridazin-4-amine, benchmarked against the established pyridazine derivatives Minaprine, Levosimendan, and Zardaverine. While direct biological data for the target compound is currently limited, the analysis of its close analog, 3-amino-4-mercapto-6-methylpyridazine, reveals a promising profile in terms of analgesic activity and a potentially favorable therapeutic index.

The diverse mechanisms of action of the standard pyridazine derivatives highlight the remarkable versatility of this scaffold. Future research on 3-Chloro-6-methylpyridazin-4-amine should focus on:

  • Systematic Biological Screening: Evaluating its activity in a broad range of assays, including kinase panels, antimicrobial susceptibility tests, and various receptor binding assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to understand the contribution of each substituent to its biological activity.

  • In Vivo Efficacy and Safety Profiling: Once promising in vitro activity is identified, conducting in vivo studies to assess its efficacy, toxicity, and pharmacokinetic properties.

By systematically exploring the biological potential of novel derivatives like 3-Chloro-6-methylpyridazin-4-amine, the scientific community can continue to leverage the pyridazine scaffold for the development of new and improved therapeutic agents.

References

  • Levosimendan - Wikipedia. [URL: https://en.wikipedia.org/wiki/Levosimendan]
  • Levosimendan - Safer Care Victoria. [URL: https://www.safercare.vic.gov.au/tools-and-resources/clinical-guidance/levosimendan]
  • A review of levosimendan in the treatment of heart failure - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2672435/]
  • Levosimendan - Deranged Physiology. [URL: https://derangedphysiology.com/main/cicm-primary-exam/required-reading/cardiovascular-system/Chapter%203.1.5/levosimendan]
  • Minaprine | Monoamine Oxidase Inhibitor - MedchemExpress.com. [URL: https://www.medchemexpress.com/minaprine.html]
  • What is the mechanism of Levosimendan? - Patsnap Synapse. [URL: https://synapse.patsnap.com/drugs/000000000000000000010D7A-levosimendan]
  • [Characterization of the analgetic properties of 3-amino-4-mercapto-6-methylpyridazine as compared with some standard pharmaca (author's transl)] - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1172827/]
  • Molecular mechanisms in the action of minaprine - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2855639/]
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8719001/]
  • Pharmacological activities of pyridazines and pyridazinone Derivatives - SAR Publication. [URL: https://www.sarpublication.com/wp-content/uploads/2019/07/SAR-JCP-21-20-29.pdf]
  • Pharmacological Evaluation of Minaprine Dihydrochloride, a New Psychotropic Drug. [URL: https://link.springer.com/article/10.1007/BF00615594]
  • MINAPRINE HYDROCHLORIDE - Inxight Drugs. [URL: https://drugs.
  • Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. [URL: https://www.scholarsresearchlibrary.
  • Zardaverine | PDE3/4 Inhibitor - MedchemExpress.com. [URL: https://www.medchemexpress.com/zardaverine.html]
  • Zardaverine as a selective inhibitor of phosphodiesterase isozymes - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1986064/]
  • Zardaverine: a cyclic AMP specific PDE III/IV inhibitor - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1986047/]
  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10339571/]
  • Phosphodiesterase 3/4 Inhibitor Zardaverine Exhibits Potent and Selective Antitumor Activity against Hepatocellular Carcinoma Both In Vitro and In Vivo Independently of Phosphodiesterase Inhibition. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0090627]
  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10828001/]
  • Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. [URL: https://pubmed.ncbi.nlm.nih.gov/27530263/]
  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field - Scirp.org. [URL: https://www.scirp.
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8308819/]
  • Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - MDPI. [URL: https://www.mdpi.com/1420-3049/26/14/4252]
  • Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems | Bentham Science Publishers. [URL: https://www.eurekaselect.com/article/135086]
  • Synthesis and antimicrobial activity studies of microwave irradiated in (4- chlorophenyl) (6-methylpyridin-3-yl) derivatives - Der Pharma Chemica. [URL: https://www.derpharmachemica.
  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6640656/]
  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. [URL: https://pubmed.ncbi.nlm.nih.gov/37711126/]
  • Pyridazine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Pyridazine]
  • Synthesis and antimicrobial activity studies of microwave irradiated in (4-chlorophenyl) (6-methylpyridin-3-yl) derivatives | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • 4-chloro-6-(trifluoromethyl)pyridazin-3-amine — Chemical Substance Information - NextSDS. [URL: https://www.nextsds.com/chemical/4-chloro-6-(trifluoromethyl)pyridazin-3-amine-cas-175277-67-5]
  • Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - MDPI. [URL: https://www.mdpi.com/1420-3049/29/1/11]
  • compound 3a [PMID: 21444206] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [URL: https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=6586]
  • 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/21643]
  • 6-Chloro-4-methylpyridazin-3-amine | C5H6ClN3 | CID 12353664 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12353664]
  • BindingDB PrimarySearch_ki. [URL: https://www.bindingdb.org/r/bind/chemsearch/marvin/PrimarySearch.jsp?target=TEM-1&ki=10000&kon=10000&koff=10000&ic50=10000&ec50=10000&rec=20&all_of_these_words=&exact_phrase=&any_of_these_words=&exclude_these_words=&target_synonyms=on&target_text_search=on&target_substructure_search=on&target_similarity_search=on&target_similarity_min=0.85&target_similarity_max=1.0&ligand_synonyms=on&ligand_text_search=on&ligand_substructure_search=on&ligand_similarity_search=on&ligand_similarity_min=0.85&ligand_similarity_max=1.0&submit=Search]
  • 3-Amino-6-chloropyridazine 97 5469-69-2 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/759430]
  • Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4148332/]
  • 761467Orig1,Orig2s000 PRODUCT QUALITY REVIEW(S) - accessdata.fda.gov. [URL: https://www.accessdata.fda.gov/drugsatfda_docs/bla/2025/761467Orig1s000SumR.pdf]
  • FDA-approved small molecule kinase inhibitors-Part 3 - BOC Sciences. [URL: https://www.bocsci.com/blog/fda-approved-small-molecule-kinase-inhibitors-part-3/]

Sources

Comparative

A Senior Application Scientist's Guide to FTIR-Based Functional Group Validation of 3-Chloro-6-methylpyridazin-4-amine

Introduction: The First Line of Spectroscopic Verification In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure is paramount. For novel heterocyclic compounds like 3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The First Line of Spectroscopic Verification

In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure is paramount. For novel heterocyclic compounds like 3-Chloro-6-methylpyridazin-4-amine, a potential pharmacophore, each functional group plays a critical role in its biological activity. Before committing to more time-intensive and costly analyses such as Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), a rapid, reliable, and cost-effective method is required for initial structural verification.

Fourier Transform Infrared (FTIR) spectroscopy serves as this essential first-pass analytical technique.[1] By measuring the absorption of infrared radiation by specific molecular bonds, FTIR provides a distinct "fingerprint" of the functional groups present in a sample.[2] This guide provides an in-depth comparison of FTIR spectroscopy for the validation of 3-Chloro-6-methylpyridazin-4-amine, detailing the theoretical underpinnings, a field-proven experimental protocol, and its synergistic role alongside other analytical methods.

Theoretical Framework: The Vibrational Language of Molecules

FTIR spectroscopy is predicated on a simple principle: chemical bonds are not static. They vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes, provided that the vibration causes a change in the molecule's dipole moment.[1][3] The resulting absorption spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), where each peak corresponds to a specific type of bond vibration (e.g., stretching, bending, or scissoring). This allows for the direct identification of functional groups within the molecule.[2]

For 3-Chloro-6-methylpyridazin-4-amine, our validation focuses on identifying the characteristic vibrations of its four key structural motifs: the primary amine (-NH₂), the methyl group (-CH₃), the chloro-substituted pyridazine ring, and the carbon-chlorine (C-Cl) bond.

Visualizing the Target Molecule and Its Functional Groups

To effectively assign spectral peaks, we must first understand the molecule's structure and its key vibrational units.

cluster_0 Analytical Workflow for Structural Elucidation Sample Test Compound (e.g., 3-Chloro-6-methyl pyridazin-4-amine) FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) FTIR->NMR FTIR_desc Quickly confirms functional groups (Amine, Methyl, etc.) Confirmation Final Structure Confirmed NMR->Confirmation NMR_desc Provides detailed atom connectivity and 3D structure MS->NMR MS_desc Determines molecular weight and fragmentation pattern

Caption: A complementary analytical workflow integrating FTIR, MS, and NMR for complete structural confirmation.

Comparison of Key Analytical Techniques:

TechniqueInformation ProvidedStrengthsLimitations for this Application
FTIR Spectroscopy Vibrational modes of chemical bonds; identifies functional groups. [3]Very fast, non-destructive, requires minimal sample, excellent for a quick "yes/no" on expected functional groups. [4]Does not provide information on atom connectivity or molecular weight. Isomers can have very similar spectra.
NMR Spectroscopy (¹H, ¹³C) Detailed information about the chemical environment and connectivity of each atom. [3]Unambiguously determines the carbon-hydrogen framework and atom-to-atom connections. The "gold standard" for structural elucidation.Slower analysis time, requires more sample, more expensive instrumentation, requires soluble samples.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.Extremely sensitive, provides the exact molecular formula (with high-resolution MS), confirms the overall mass of the synthesized compound.Does not provide detailed functional group or connectivity information on its own. Isomers will have the same molecular weight.

In practice, a researcher would first run an FTIR spectrum. If the expected peaks for the amine, methyl, and pyridazine groups are present and there are no significant unexpected peaks, it provides strong confidence to proceed. Next, MS would confirm that the compound has the correct molecular weight (157.59 g/mol ). Finally, ¹H and ¹³C NMR would be used to confirm the precise placement of each group on the pyridazine ring, providing the definitive structural proof. This integrated approach ensures the highest level of scientific integrity and trustworthiness in the final result. [5]

Conclusion

FTIR spectroscopy, particularly when utilizing the ATR technique, is an indispensable tool for the initial validation of the functional groups in 3-Chloro-6-methylpyridazin-4-amine. Its speed, simplicity, and the rich information it provides on chemical bonding make it the ideal first step in a comprehensive analytical workflow. By confirming the presence of the key amine, methyl, chloro, and pyridazine ring moieties, FTIR analysis provides the foundational evidence and confidence needed to proceed with more exhaustive and resource-intensive techniques like NMR and Mass Spectrometry, ultimately ensuring the absolute structural integrity of the target molecule.

References

  • Bio-protocol. (n.d.). 3.4. ATR-FTIR Spectroscopy. Retrieved from Bio-protocol Website. [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from Agilent Website. [Link]

  • ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. Retrieved from ResearchGate. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts Website. [Link]

  • Alkahtani, H. M. (n.d.). Infrared (IR) spectroscopy.
  • Sirisha, A., et al. (2026). Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. International Journal of Chemistry and Pharmaceutical Sciences.
  • MDPI. (2023, January 9). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from MDPI Website. [Link]

  • El-Sabbagh, O. I., et al. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from NIU Department of Chemistry and Biochemistry Website. [Link]

  • JOCPR. (2024, January 3). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Retrieved from JOCPR Website. [Link]

  • Study Query. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from Study Query Website. [Link]

  • ResearchGate. (n.d.). Schematic diagram of the experimental setup for ATR FTIR spectra measurements. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). FTIR spectra to determine the amine functional groups on urea. Retrieved from ResearchGate. [Link]

  • Pharma Research Library. (2026, January 31). Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. Retrieved from Pharma Research Library Website. [Link]

  • MDPI. (2025, February 4). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Retrieved from MDPI Website. [Link]

  • PMC. (n.d.). ATR-FTIR spectroscopy and spectroscopic imaging to investigate the behaviour of proteins subjected to freeze–thaw cycles in droplets, wells, and under flow. Retrieved from PMC Website. [Link]

  • Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?. Retrieved from Rocky Mountain Labs Website. [Link]

  • Journal of Chemical Education. (n.d.). A Comparison of FTNMR and FTIR Techniques.
  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from Spectroscopy Online Website. [Link]

  • Quora. (2020, November 23). Which one is better for an analytical technique, NMR or IR? Why?. Retrieved from Quora. [Link]

  • ResearchGate. (n.d.). Comparison of the various vibrational, NMR and mass spectrometry approaches. Retrieved from ResearchGate. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from NIU Department of Chemistry and Biochemistry Website. [Link]

  • MDPI. (2019, August 26). ATR-FTIR Model Development and Verification for Qualitative and Quantitative Analysis in MDEA–H2O–MEG/TEG–CO2 Blends. Retrieved from MDPI Website. [Link]

  • Patsnap. (2025, September 22). How to Identify Functional Groups in FTIR Spectra. Retrieved from Patsnap Website. [Link]

  • Technium Science. (2024, June 10). Pharmaceutical and Medical Applications of Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR). Retrieved from Technium Science Website. [Link]

Sources

Safety & Regulatory Compliance

Safety

EHS Operational Protocol: Disposal and Waste Management of 3-Chloro-6-methylpyridazin-4-amine

Here is the comprehensive, professional guide for the safe handling and disposal of 3-Chloro-6-methylpyridazin-4-amine, designed for laboratory and EHS professionals. Target Audience: Research Scientists, EHS Officers, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive, professional guide for the safe handling and disposal of 3-Chloro-6-methylpyridazin-4-amine, designed for laboratory and EHS professionals.

Target Audience: Research Scientists, EHS Officers, and Drug Development Professionals Chemical Identifier: 3-Chloro-6-methylpyridazin-4-amine (CAS: 28682-86-2) | Formula: C5H6ClN3

Executive Summary & Chemical Hazard Profile

In pharmaceutical development, pyridazine derivatives like 3-Chloro-6-methylpyridazin-4-amine are highly valued building blocks. However, the structural features that make them synthetically useful—specifically the covalently bound halogen (chlorine) and the nitrogen-dense heterocyclic core—dictate strict downstream waste management protocols [1].

Improper disposal of halogenated heterocycles poses severe environmental and infrastructural risks. Discharging this compound into aqueous waste streams can lead to persistent environmental contamination due to the stability of the heteroaromatic ring. Furthermore, improper incineration in non-halogenated waste streams can result in the release of corrosive hydrogen chloride (HCl) gas and nitrogen oxides (NOx), and risks the formation of polychlorinated dibenzodioxins (PCDDs) [2]. Therefore, this compound must be strictly managed within the Halogenated Organic Waste stream.

Waste Categorization & Compatibility Data

To ensure self-validating safety protocols, all laboratory personnel must understand the physicochemical parameters that dictate waste routing.

Waste ParameterClassification / DataOperational Rationale (Causality)
Primary Waste Stream Halogenated Organic WasteContains >1% covalently bound chlorine. Requires specialized high-temperature incineration to prevent dioxin formation.
Aqueous Discharge Strictly ProhibitedHigh potential for aquatic toxicity; pyridazine rings resist standard biological wastewater treatment degradation.
Incompatibilities Strong Oxidizing Agents, Strong AcidsContact may generate exothermic reactions or release toxic chlorine/nitrogen oxide gases.
Container Material HDPE or PTFE-lined glassPrevents chemical degradation of the container; ensures structural integrity during transport.
Ultimate Disposal Commercial IncinerationMust be processed by a licensed facility equipped with alkaline flue-gas scrubbers to neutralize HCl and NOx emissions.

Standard Operating Procedure (SOP): Step-by-Step Disposal Methodology

This protocol outlines the professional, institutional procedure for isolating and disposing of 3-Chloro-6-methylpyridazin-4-amine residues, solutions, and contaminated consumables. Under no circumstances should improvised neutralization or destruction be attempted in the laboratory.

Step 1: Source Segregation and Collection

  • Solid Waste: Collect all unreacted powder, contaminated weighing paper, and disposable spatulas in a designated, puncture-proof High-Density Polyethylene (HDPE) solid waste container.

  • Liquid Waste (Solutions): If the compound is dissolved in organic solvents (e.g., DCM, DMF, DMSO), transfer the solution to the designated Halogenated Solvent Waste carboy.

  • Causality Check: Mixing halogenated liquid waste with non-halogenated streams (like pure ethanol or acetone) drastically increases the disposal cost per liter and violates standard EPA Resource Conservation and Recovery Act (RCRA) guidelines [2].

Step 2: Primary Containment and Headspace Management

  • Ensure the liquid waste carboy is never filled beyond 80% capacity.

  • Causality Check: Leaving 20% headspace accommodates vapor pressure expansion from volatile carrier solvents, preventing container rupture during temperature fluctuations in the waste staging area.

Step 3: GHS Labeling and Documentation

  • Affix a globally harmonized system (GHS) compliant hazardous waste label to the container immediately upon the first addition of waste.

  • Explicitly list "3-Chloro-6-methylpyridazin-4-amine" and the carrier solvent on the waste log. Do not use abbreviations.

Step 4: Institutional Transfer

  • Transfer the sealed, labeled containers to the facility's Central Accumulation Area (CAA) using secondary containment (e.g., a chemical transport cart with a spill tray).

  • The EHS department will coordinate pickup with a licensed commercial hazardous waste contractor for high-temperature incineration (minimum 1100°C) with acid gas scrubbing [3].

Spill Response and Decontamination Workflow

In the event of a localized benchtop spill during handling or waste transfer:

  • Isolate: Evacuate personnel from the immediate vicinity and ensure the chemical fume hood sash is lowered to maintain negative pressure.

  • Protect: Don appropriate PPE: nitrile gloves (double-gloved), safety goggles, and a lab coat.

  • Contain (Solid Spill): Gently sweep up the powder using a static-free brush and dustpan. Avoid dry sweeping techniques that generate airborne dust. Place the recovered solid into the halogenated solid waste container.

  • Decontaminate: Wipe the affected surface with a disposable towel dampened with a compatible solvent (e.g., isopropanol or water, depending on the specific formulation's solubility), followed by a thorough wash with soap and water. Dispose of all contaminated towels as solid halogenated waste.

Waste Routing Visualization

WasteRouting Start 3-Chloro-6-methylpyridazin-4-amine Waste Generation Solid Solid Powder & Consumables Start->Solid Liquid Dissolved in Organic Solvent Start->Liquid Prohibited Aqueous Drain / Trash Start->Prohibited STRICTLY PROHIBITED Halogenated Halogenated Organic Waste Stream (Requires Segregation) Solid->Halogenated Direct Transfer to HDPE Liquid->Halogenated Verify Solvent Compatibility Incineration Commercial High-Temp Incineration (Alkaline Scrubbers for HCl/NOx) Halogenated->Incineration Licensed EHS Contractor

Caption: Institutional workflow for routing 3-Chloro-6-methylpyridazin-4-amine to compliant waste streams.

References

  • United States Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management and RCRA Regulations. Retrieved March 27, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-6-methylpyridazin-4-amine

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. However, the potency of these molecules necessitates an unwavering commitment to safet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. However, the potency of these molecules necessitates an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 3-Chloro-6-methylpyridazin-4-amine, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, this directive is synthesized from the hazard profiles of structurally analogous compounds, such as 3-Chloro-6-methylpyridazine and 3-Amino-6-chloropyridazine, to ensure a conservative and robust safety margin.[1][2]

Our core philosophy is that safety protocols are not merely a checklist but a dynamic, self-validating system. Understanding the why behind each piece of equipment and every step in a procedure empowers you to make informed decisions, building a laboratory environment where trust in safety is as strong as the science we conduct.

Hazard Profile and Risk Assessment: The Foundation of Safety

Before any handling, it is crucial to understand the potential hazards. Based on data from similar pyridazine derivatives, 3-Chloro-6-methylpyridazin-4-amine should be treated as a hazardous substance with the following potential risks:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][2][3][4]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][3]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2][3]

The first step in any laboratory procedure is a thorough risk assessment. This involves evaluating the quantity of the substance being used, the nature of the operation (e.g., weighing, dissolution, reaction), and the potential for exposure. This assessment directly informs the level of PPE required.

The Hierarchy of Controls: PPE as the Final Safeguard

While this guide focuses on PPE, it is critical to remember that PPE is the last line of defense in the hierarchy of safety controls.

  • Elimination/Substitution: The most effective control is to remove the hazard or substitute it with a less hazardous alternative.

  • Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. The single most important engineering control for handling this compound is a certified Chemical Fume Hood .[5] All operations that could generate dust or vapors must be conducted within a fume hood.[5] Ensure eyewash stations and safety showers are readily accessible.[1][2]

  • Administrative Controls: These are procedural changes, such as minimizing the quantity of material used and restricting access to the handling area.

  • Personal Protective Equipment (PPE): When the above controls cannot eliminate the risk, PPE is essential to protect the user.

PPE Selection: A Task-Specific Approach

The selection of PPE must be tailored to the specific task. Below is a comprehensive breakdown of required equipment and a summary table for quick reference.

Eye and Face Protection

Due to the high risk of serious eye irritation, standard safety glasses are insufficient.

  • Requirement: Tightly-fitting chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[5][6]

  • Causality: Goggles provide a seal around the eyes, protecting against splashes and fine dust particles that can easily bypass the gaps in standard safety glasses. For large-scale operations or where there is a significant splash risk, a full-face shield should be worn over the safety goggles.[7]

Hand Protection

The skin is a primary route of exposure.

  • Requirement: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[5][8]

  • Causality: These materials provide a robust barrier against a wide range of organic chemicals. Always inspect gloves for tears or punctures before use.[5][6] For prolonged tasks, consider double-gloving. After handling, remove gloves using a technique that avoids skin contact with the contaminated exterior and wash hands thoroughly with soap and water.[1][5]

Body Protection
  • Requirement: A long-sleeved laboratory coat is the minimum requirement.[5][8] For procedures involving larger quantities (>1g) or a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[5]

  • Causality: This protects your personal clothing and underlying skin from contamination. Lab coats should be buttoned completely and made of a suitable material.

Respiratory Protection
  • Requirement: All handling of the solid compound or its solutions must be performed inside a certified chemical fume hood to minimize inhalation exposure.[5]

  • Causality: A fume hood is an engineering control designed to capture and vent hazardous fumes and dust away from the operator. In the rare event of a fume hood failure or a large spill, a respirator with cartridges appropriate for organic vapors and particulates (e.g., an N95 dust mask for solids) should be used by emergency response personnel.[5][9]

Summary of PPE for Key Laboratory Operations
Operation Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid < 1 gChemical Safety GogglesSingle Pair Nitrile GlovesLaboratory CoatChemical Fume Hood
Weighing Solid > 1 gChemical Safety Goggles & Face ShieldDouble Pair Nitrile GlovesLaboratory Coat & Chemical-Resistant ApronChemical Fume Hood
Preparing Solution Any ScaleChemical Safety GogglesDouble Pair Nitrile GlovesLaboratory CoatChemical Fume Hood
Running Reaction Any ScaleChemical Safety GogglesDouble Pair Nitrile GlovesLaboratory CoatChemical Fume Hood
Spill Cleanup Any ScaleChemical Safety Goggles & Face ShieldHeavy-duty Nitrile/Neoprene GlovesLaboratory Coat & Chemical-Resistant ApronAir-Purifying Respirator with appropriate cartridges (if outside a fume hood)

Procedural Discipline: Donning, Doffing, and Disposal

Proper procedure is paramount to ensuring PPE's effectiveness. Contamination during the removal of PPE can negate all the protection it afforded.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE & Engineering Controls cluster_action Action & Disposal Start Begin Task Planning Assess_Task Assess Task (Weighing, Solution Prep, Reaction) Start->Assess_Task Assess_Scale Assess Scale (<1g or >1g / Splash Risk?) Assess_Task->Assess_Scale Fume_Hood Mandatory: Work in Chemical Fume Hood Assess_Scale->Fume_Hood All Tasks Base_PPE Base PPE: - Chemical Goggles - Lab Coat - Nitrile Gloves Assess_Scale->Base_PPE Low Scale / No Splash Risk Enhanced_PPE Enhanced PPE: - Add Face Shield - Add Chem-Resistant Apron - Double-Glove Assess_Scale->Enhanced_PPE High Scale / Splash Risk Fume_Hood->Base_PPE Low Scale / No Splash Risk Fume_Hood->Enhanced_PPE High Scale / Splash Risk Perform_Task Perform Task Base_PPE->Perform_Task Enhanced_PPE->Perform_Task Disposal Dispose of Contaminated PPE & Waste Properly Perform_Task->Disposal

Caption: PPE Selection Workflow for Handling 3-Chloro-6-methylpyridazin-4-amine.

Step-by-Step Donning and Doffing Sequence

Donning (Putting On):

  • Lab Coat: Put on and fasten completely.

  • Gloves: Put on the first pair of nitrile gloves. If double-gloving, put the second pair on over the first. Ensure cuffs are pulled over the sleeves of the lab coat.

  • Eye/Face Protection: Put on chemical safety goggles. If required, add the face shield.

Doffing (Taking Off) - The Contamination Control Zone: This sequence is designed to move from most contaminated to least contaminated.

  • Outer Gloves (if used): Remove the outer pair of gloves. Peel one glove off by pinching the cuff and pulling it down, turning it inside out. With the ungloved hand, slide your finger under the cuff of the remaining glove and peel it off. Dispose of immediately in a designated hazardous waste container.

  • Face Shield/Apron: Remove the face shield and/or chemical-resistant apron.

  • Goggles: Remove goggles from the back to the front.

  • Lab Coat: Remove the lab coat, folding it inward to contain any contamination.

  • Inner Gloves: Remove the final pair of gloves as described in step 1.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Operational and Disposal Plans

Safe Handling Operations
  • Preparation: Before starting, ensure all necessary equipment, including waste containers, is inside the fume hood.

  • Execution: Handle the chemical with care to avoid creating dust.[6][10] Use tools like a spatula for solids and maintain a safe distance. Keep all containers tightly sealed when not in use.[1][5]

  • Post-Operation: Decontaminate the work surface within the fume hood. All contaminated materials must be treated as hazardous waste.

Disposal of Contaminated Materials
  • Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels, etc.) must be placed in a clearly labeled, sealed hazardous waste container.[10][11]

  • Chemical Waste: Unused chemical and reaction waste must be collected in a designated, labeled, and sealed hazardous waste container. Do not pour any waste down the drain.[6][11]

  • Compliance: All waste disposal must adhere to your institution's and local environmental regulations.[1][3]

By integrating these principles and procedures into your daily laboratory workflow, you create a robust safety culture that protects you, your colleagues, and the integrity of your research.

References

  • Personal protective equipment for handling Pyrimido[5,4-c]pyridazine. Benchchem.
  • Pyridazine SDS, 289-80-5 Safety D
  • Safety D
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • JLSNV-2 (ALKYL PYRIDINE DERIVATIVES)
  • SAFETY DATA SHEET - 3-Amino-6-chloropyridazine. Fisher Scientific.
  • SAFETY DATA SHEET - 3,6-Dichloro-4-methylpyridazine. ThermoFisher Scientific.
  • SAFETY DATA SHEET - 2-chloro-5-methylpyridine. Fisher Scientific.
  • SAFETY DATA SHEET - 3-Chloro-6-methylpyridazine. Fisher Scientific.
  • SAFETY DATA SHEET - 3,6-Dichloro-4-methylpyridazine. Fisher Scientific.
  • SAFETY DATA SHEET - 4-amino-6-chloropyrimidine. Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carbonitrile.
  • 3-Chloro-6-methylpyridazine Safety Inform
  • 3-Chloro-6-hydrazinopyridazine Safety D
  • SAFETY DATA SHEET - 3-Chloro-6-methylpyridazine. Tokyo Chemical Industry.
  • 3-Chloro-6-methoxypyridazine Safety Inform

Sources

© Copyright 2026 BenchChem. All Rights Reserved.